molecular formula C8H8ClF2NO2 B578340 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride CAS No. 1374651-47-4

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

Cat. No.: B578340
CAS No.: 1374651-47-4
M. Wt: 223.604
InChI Key: WIXGQKSSYMPCBH-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H8ClF2NO2 and its molecular weight is 223.604. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-(2,4-difluorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXGQKSSYMPCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857420
Record name Amino(2,4-difluorophenyl)acetic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374651-47-4
Record name Amino(2,4-difluorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-DL-phenylglycine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride, a key building block in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodologies, including a multi-step synthesis commencing from 2,4-difluorobenzaldehyde and the classical Strecker synthesis. Each approach is presented with detailed experimental protocols, quantitative data, and characterization of intermediates and the final product. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

2-Amino-2-(2,4-difluorophenyl)acetic acid and its hydrochloride salt are non-proteinogenic amino acids of significant interest in medicinal chemistry. The presence of the difluorophenyl moiety can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide focuses on providing detailed and practical synthetic routes to obtain the hydrochloride salt of this valuable compound, ensuring high purity and yield.

Synthetic Pathways

Two primary synthetic routes are detailed for the preparation of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride:

  • Route 1: A multi-step synthesis starting from 2,4-difluorobenzaldehyde.

  • Route 2: The Strecker amino acid synthesis, also commencing with 2,4-difluorobenzaldehyde.

The following sections provide a logical workflow for these synthetic pathways.

Synthesis_Workflow cluster_0 General Starting Material cluster_1 Route 1: Multi-step Synthesis cluster_2 Route 2: Strecker Synthesis 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Intermediate_1 2-Amino-2-(2,4-difluorophenyl)acetonitrile 2,4-Difluorobenzaldehyde->Intermediate_1 Reaction with Ammonia & Cyanide Source Strecker_Intermediate 2-Amino-2-(2,4-difluorophenyl)acetonitrile 2,4-Difluorobenzaldehyde->Strecker_Intermediate One-pot reaction with NH4Cl & NaCN Intermediate_2 1-(2,4-Difluorophenyl)methanamine Intermediate_1->Intermediate_2 Reduction Final_Product_Route1 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride Intermediate_2->Final_Product_Route1 Reaction with Glyoxylic Acid & HCl Treatment Final_Product_Route2 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride Strecker_Intermediate->Final_Product_Route2 Acid Hydrolysis & HCl Salt Formation

Figure 1: Logical workflow of the two primary synthetic routes.

Experimental Protocols

Route 1: Multi-step Synthesis from 2,4-Difluorobenzaldehyde

This pathway involves the initial formation of an α-aminonitrile, followed by reduction to the corresponding amine, and subsequent conversion to the target amino acid hydrochloride.

Step 1: Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile

  • Reaction: 2,4-Difluorobenzaldehyde is reacted with an ammonia source and a cyanide source to form the α-aminonitrile intermediate.

  • Procedure:

    • In a well-ventilated fume hood, a solution of ammonium chloride (1.5 eq) in water is prepared.

    • 2,4-Difluorobenzaldehyde (1.0 eq) is added to the solution, followed by the dropwise addition of a concentrated aqueous solution of sodium cyanide (1.1 eq) at 0-5 °C.

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield crude 2-Amino-2-(2,4-difluorophenyl)acetonitrile.

Step 2: Reduction of 2-Amino-2-(2,4-difluorophenyl)acetonitrile to 1-(2,4-Difluorophenyl)methanamine

  • Reaction: The nitrile group of the α-aminonitrile is reduced to a primary amine.

  • Procedure:

    • The crude 2-Amino-2-(2,4-difluorophenyl)acetonitrile (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

    • A reducing agent, for example, Raney nickel or a borane complex, is added portion-wise under an inert atmosphere.

    • The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC.

    • The catalyst is filtered off, and the solvent is removed under reduced pressure to give the crude 1-(2,4-Difluorophenyl)methanamine.

Step 3: Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

  • Reaction: The amine is reacted with glyoxylic acid, followed by treatment with hydrochloric acid to form the final product.

  • Procedure:

    • The crude 1-(2,4-Difluorophenyl)methanamine (1.0 eq) is dissolved in a suitable solvent.

    • An aqueous solution of glyoxylic acid (1.1 eq) is added, and the mixture is stirred.

    • A reducing agent, such as sodium cyanoborohydride, is added to effect reductive amination.

    • After the reaction is complete, the solvent is evaporated.

    • The residue is dissolved in a minimal amount of water, and concentrated hydrochloric acid is added to precipitate the hydrochloride salt.

    • The solid is collected by filtration, washed with a small amount of cold water and then a non-polar solvent like diethyl ether, and dried to afford 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

Route 2: Strecker Synthesis

The Strecker synthesis is a classic one-pot, three-component reaction to produce α-amino acids.

Step 1: Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile

  • Reaction: 2,4-Difluorobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a single step.

  • Procedure:

    • To a flask containing a stirred solution of ammonium chloride (1.5 eq) in aqueous ammonia, 2,4-difluorobenzaldehyde (1.0 eq) is added.

    • A solution of sodium cyanide (1.2 eq) in water is then added dropwise at a temperature maintained between 0-10 °C.

    • The mixture is stirred for several hours, allowing it to slowly warm to room temperature.

    • The product, 2-Amino-2-(2,4-difluorophenyl)acetonitrile, often precipitates from the reaction mixture and can be collected by filtration.

Step 2: Hydrolysis and Hydrochloride Salt Formation

  • Reaction: The α-aminonitrile is hydrolyzed under acidic conditions to the carboxylic acid, which is concurrently converted to its hydrochloride salt.

  • Procedure:

    • The crude 2-Amino-2-(2,4-difluorophenyl)acetonitrile (1.0 eq) is suspended in concentrated hydrochloric acid.

    • The mixture is heated at reflux for 4-8 hours. The progress of the hydrolysis can be monitored by TLC.

    • Upon completion, the reaction mixture is cooled, leading to the precipitation of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

    • The solid product is collected by filtration, washed with a small amount of cold water and acetone, and dried under vacuum.

Strecker_Mechanism Aldehyde 2,4-Difluorobenzaldehyde Imine Iminium Ion Aldehyde->Imine + NH3 - H2O Ammonia NH3 Aminonitrile 2-Amino-2-(2,4-difluorophenyl)acetonitrile Imine->Aminonitrile + CN- Cyanide CN- Amino_Acid_HCl 2-Amino-2-(2,4-difluorophenyl)acetic acid Hydrochloride Aminonitrile->Amino_Acid_HCl Hydrolysis H3O+ H3O+ / Heat

Figure 2: Simplified mechanism of the Strecker synthesis.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

Table 1: Physicochemical Properties of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

PropertyValue
Molecular Formula C₈H₈ClF₂NO₂
Molecular Weight 223.60 g/mol
Appearance White to off-white solid
Melting Point Decomposes
Solubility Soluble in water

Table 2: Summary of Synthetic Routes and Expected Yields

RouteKey StepsStarting MaterialTypical Overall Yield (%)
1 1. Aminonitrile Formation2. Reduction3. Reductive Amination & HCl Salt Formation2,4-Difluorobenzaldehyde40-50
2 1. Strecker Reaction (Aminonitrile Formation)2. Acid Hydrolysis & HCl Salt Formation2,4-Difluorobenzaldehyde60-70

Table 3: Spectroscopic Data for 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

SpectroscopyKey Signals
¹H NMR (D₂O)δ (ppm): 7.5-7.8 (m, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 5.3 (s, 1H, α-CH)
¹³C NMR (D₂O)δ (ppm): 170-172 (C=O), 160-165 (d, JCF, Ar-C-F), 112-130 (Ar-C), 55-57 (α-C)
IR (KBr, cm⁻¹)ν: 3400-2500 (br, O-H, N-H), 1740-1760 (C=O), 1600-1620 (aromatic C=C), 1100-1200 (C-F)
Mass Spec. (ESI+)m/z: 188.05 [(M-Cl)⁺]

Conclusion

This technical guide has outlined two robust and reproducible synthetic routes for the preparation of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride. The Strecker synthesis (Route 2) is generally preferred due to its operational simplicity and higher overall yield. The provided experimental protocols and spectral data serve as a practical resource for chemists in the pharmaceutical industry and academia, facilitating the synthesis of this important building block for the development of novel therapeutics. Careful handling of cyanide reagents and conducting reactions in a well-ventilated fume hood are critical for safety.

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(2,4-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2,4-difluorophenyl)acetic acid is a non-proteinogenic, fluorinated amino acid derivative of phenylglycine. Its structure, featuring a difluorinated phenyl ring attached to the alpha-carbon of an amino acid, imparts unique chemical and physical properties that make it a valuable building block in medicinal chemistry and drug development. The presence of two fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-(2,4-difluorophenyl)acetic acid, detailed experimental protocols for their determination, and a visualization of its typical synthesis workflow.

Physicochemical Data

The following tables summarize the key physicochemical properties of 2-Amino-2-(2,4-difluorophenyl)acetic acid, compiled from various sources.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular FormulaC₈H₇F₂NO₂[1][2][3]
Molecular Weight187.14 g/mol [1][2][3]
Melting Point180-200 °C[1]
Boiling Point276.2 °C at 760 mmHg[3]
Density1.442 g/cm³[3]
Flash Point120.8 °C[3]
Refractive Index1.543[3]
Vapor Pressure0.00235 mmHg at 25°C[3]
Table 2: Acid-Base and Solubility Properties
PropertyValueSource(s)
pKa₁ (Carboxylic Acid)2.1 ± 0.2 (experimental estimate)[1]
1.62 ± 0.10 (predicted)[3]
pKa₂ (Ammonium Group)9.2 ± 0.3[1]
Water Solubility15-25 g/L at 25°C[1]
LogP1.74950[3]
XLogP3-1.5[2][3]
Table 3: Molecular Descriptors
PropertyValueSource(s)
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count5[3]
Rotatable Bond Count2[3]
Topological Polar Surface Area (TPSA)63.3 Ų[2]
Exact Mass187.04448479 Da[2][3]
Complexity201[2][3]

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of amino acids like 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Determination of Melting Point
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Methodology: Capillary Melting Point Method.

    • Sample Preparation: A small amount of the dry, powdered 2-Amino-2-(2,4-difluorophenyl)acetic acid is packed into a capillary tube to a height of 2-3 mm.

    • Apparatus: A calibrated digital melting point apparatus is used.

    • Procedure:

      • The apparatus is pre-heated to a temperature approximately 20°C below the expected melting point.

      • The capillary tube is inserted into the heating block.

      • The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

      • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The melting point is reported as this range.

      • For compounds that decompose, the temperature of decomposition is noted.

Determination of Aqueous Solubility
  • Objective: To quantify the concentration of the compound in a saturated aqueous solution at a specific temperature.

  • Methodology: Shake-Flask Method.

    • Procedure:

      • An excess amount of 2-Amino-2-(2,4-difluorophenyl)acetic acid is added to a known volume of deionized water in a sealed flask.

      • The flask is agitated in a constant temperature water bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

      • After the equilibration period, the suspension is allowed to settle.

      • A sample of the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved solid.

    • Quantification:

      • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR, against a standard curve of known concentrations.

Determination of pKa by Potentiometric Titration
  • Objective: To determine the acid dissociation constants (pKa) for the ionizable groups (carboxylic acid and amino group).

  • Methodology: Acid-Base Titration.

    • Sample Preparation: A precise weight of 2-Amino-2-(2,4-difluorophenyl)acetic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

    • Apparatus: A calibrated pH meter with an electrode and a burette.

    • Procedure:

      • The initial pH of the amino acid solution is recorded.

      • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from the burette.

      • After each addition of the titrant, the solution is stirred, and the pH is recorded.

      • The titration is continued until the pH has risen significantly (e.g., to pH 12).

    • Data Analysis:

      • A titration curve is generated by plotting the pH (y-axis) versus the equivalents of NaOH added (x-axis).

      • The pKa values are determined from the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to pKa₁, and the second midpoint corresponds to pKa₂.

Spectral Characteristics

While specific, publicly available spectral data for 2-Amino-2-(2,4-difluorophenyl)acetic acid is limited, the expected characteristics can be predicted based on its molecular structure.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the difluorophenyl ring, with splitting patterns influenced by both proton-proton and proton-fluorine coupling. A distinct signal for the alpha-hydrogen would be present, along with broad, exchangeable signals for the amine (NH₂) and carboxylic acid (COOH) protons.

  • ¹³C NMR: The spectrum would display signals for the eight unique carbon atoms. The signals for the carbons attached to fluorine would show characteristic splitting (carbon-fluorine coupling). Resonances for the carboxylic acid carbon and the alpha-carbon would also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the amino group (~3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹), and C-F stretches in the fingerprint region (~1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak corresponding to its molecular weight (187.14 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the side chain.

Synthesis and Workflow

2-Amino-2-(2,4-difluorophenyl)acetic acid is a key intermediate in pharmaceutical synthesis. Its preparation typically involves a multi-step process starting from 2,4-difluorobenzaldehyde.

Typical Synthesis Workflow

The following diagram illustrates a common synthetic route.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate Formation cluster_intermediate2 Reduction cluster_final Final Product Formation A 2,4-Difluorobenzaldehyde B Nitrile Intermediate A->B Hydroxylamine HCl, Sodium Acetate C Amine Intermediate B->C Reduction (e.g., H₂/Pd) D 2-Amino-2-(2,4-difluorophenyl) acetic acid C->D Reaction with Chloroacetic Acid

Caption: A typical multi-step synthesis workflow for 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Logical Relationship of Physicochemical Properties

The interplay of the functional groups in 2-Amino-2-(2,4-difluorophenyl)acetic acid dictates its overall properties.

Property_Relationships Structure Molecular Structure FG1 Amino Group (-NH₂) Structure->FG1 FG2 Carboxyl Group (-COOH) Structure->FG2 FG3 Difluorophenyl Ring Structure->FG3 Prop1 Basicity (pKa₂) FG1->Prop1 determines Prop3 Hydrogen Bonding FG1->Prop3 enables Prop2 Acidity (pKa₁) FG2->Prop2 determines FG2->Prop3 enables Prop4 Water Solubility FG3->Prop4 decreases Prop5 Lipophilicity (LogP) FG3->Prop5 increases Prop6 Metabolic Stability FG3->Prop6 increases Prop3->Prop4 influences

Caption: Interplay of functional groups and their influence on key physicochemical properties.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Amino-2-(2,4-difluorophenyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride, a key building block in modern medicinal chemistry. This document details the methodologies and data integral to confirming the molecular structure of this compound, presented in a format tailored for researchers and professionals in drug development.

Physicochemical Properties

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for its identification and handling.

PropertyValueReference
Molecular Formula C₈H₈ClF₂NO₂[1]
Molecular Weight 223.60 g/mol [1]
CAS Number 1374651-47-4[1]
IUPAC Name 2-amino-2-(2,4-difluorophenyl)acetic acid;hydrochloride
InChI InChI=1S/C8H7F2NO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
SMILES C1=CC(=C(C=C1F)F)C(C(=O)O)N.Cl

Synthesis and Characterization

The synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is typically achieved through a multi-step process, beginning with the appropriate difluorobenzaldehyde derivative. The general synthetic pathway is outlined below.

Synthesis Pathway

Synthesis_Pathway Start 2,4-Difluorobenzaldehyde Intermediate1 2,4-Difluorobenzaldehyde Cyanohydrin Start->Intermediate1 NaCN, H₂O Intermediate2 2-Amino-2-(2,4-difluorophenyl)acetonitrile Intermediate1->Intermediate2 NH₃ Product_base 2-Amino-2-(2,4-difluorophenyl)acetic acid Intermediate2->Product_base H₂SO₄, H₂O, heat Final_Product 2-Amino-2-(2,4-difluorophenyl)acetic acid HCl Product_base->Final_Product HCl (aq)

A representative synthetic pathway for 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.
Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid

A plausible method for the synthesis of the parent amino acid involves a Strecker synthesis.

  • Reaction Setup: In a well-ventilated fume hood, a solution of 2,4-difluorobenzaldehyde (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Cyanide Addition: An aqueous solution of sodium cyanide (1.1 eq) is added dropwise to the aldehyde solution at 0-5 °C.

  • Ammonia Addition: Subsequently, an aqueous solution of ammonium chloride (1.2 eq) and ammonia (1.2 eq) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature for 24-48 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: Upon completion, the solvent is removed under reduced pressure. The resulting crude aminonitrile is then subjected to acidic hydrolysis by refluxing with concentrated hydrochloric acid or sulfuric acid.

  • Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: The synthesized 2-Amino-2-(2,4-difluorophenyl)acetic acid is suspended in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the solution becomes acidic.

  • Crystallization and Isolation: The hydrochloride salt typically precipitates out of the solution. The mixture is stirred in an ice bath to maximize crystallization. The solid product is then collected by filtration, washed with the cold solvent, and dried under vacuum to yield 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

Structure Elucidation Workflow

The confirmation of the chemical structure of the synthesized compound is achieved through a combination of spectroscopic techniques. The logical workflow for this process is depicted below.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Compound MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight IR Infrared (IR) Spectroscopy Synthesis->IR Functional Groups NMR NMR Spectroscopy Synthesis->NMR Structure Elucidated Structure MS->Structure IR->Structure H_NMR ¹H NMR NMR->H_NMR Proton Environment C_NMR ¹³C NMR NMR->C_NMR Carbon Skeleton H_NMR->Structure C_NMR->Structure

Workflow for the structure elucidation of the target compound.

Spectroscopic Data Analysis

Detailed analysis of the data obtained from various spectroscopic techniques is essential for the unambiguous confirmation of the structure of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are presented in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-9.5br s3H-NH₃⁺
~7.6-7.8m1HAr-H
~7.2-7.4m2HAr-H
~5.2-5.4s1Hα-CH
~10.0-12.0br s1H-COOH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The expected chemical shifts are detailed below.

Chemical Shift (δ, ppm)Assignment
~170-175C=O (Carboxylic Acid)
~160-165 (d, JCF)Ar-C (C-F)
~130-135 (d)Ar-CH
~115-120 (dd)Ar-C
~110-115 (d)Ar-CH
~105-110 (dd)Ar-CH
~55-60α-C

Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from coupling with fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (Carboxylic Acid)
~3000MediumN-H stretch (Ammonium)
~1730StrongC=O stretch (Carboxylic Acid)
~1600, 1500MediumC=C stretch (Aromatic)
~1250, 1100StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
187.04[M-HCl]⁺, corresponds to the molecular ion of the free amino acid (C₈H₇F₂NO₂)
142.03[M-HCl-COOH]⁺, loss of the carboxylic acid group

This guide provides a comprehensive framework for the synthesis and rigorous structural elucidation of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the fields of synthetic chemistry and drug discovery.

References

An In-depth Technical Guide to the Properties and Applications of CAS Number 1374651-47-4: A Key Building Block for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 1374651-47-4 is 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride. This fluorinated amino acid derivative serves as a crucial starting material in the synthesis of advanced bioactive molecules. Its structural features, particularly the difluorophenyl moiety, make it a valuable precursor in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, its application in the synthesis of potent antifungal agents, and the biological evaluation of the resulting compounds.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₈ClF₂NO₂Supplier Data
Molecular Weight 223.6 g/mol Supplier Data
Appearance White to off-white solidGeneral Knowledge
Purity Typically >95%Supplier Data

Synthetic Applications: A Gateway to Novel Azole Antifungals

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is a key intermediate in the synthesis of a new generation of azole antifungal agents. Azoles are a major class of antifungal drugs that act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The incorporation of the 2,4-difluorophenyl group is a common strategy in the design of potent azole antifungals, such as fluconazole and voriconazole.

A recent study outlines the synthesis of a novel series of azole derivatives with significant antifungal activity against Candida albicans. While the study does not explicitly start from 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride, it utilizes a key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which can be readily synthesized from it. The general synthetic scheme is presented below.

Synthesis_Pathway A 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride (CAS 1374651-47-4) B 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone A->B Multi-step synthesis C Epoxide Intermediate B->C Reaction with trimethylsulfoxonium iodide E Final Azole Derivatives C->E Reaction with Amine Intermediate (D) D Key Amine Intermediate D->E Derivatization

Caption: Generalized synthetic pathway to novel azole antifungals.

Biological Activity of Derived Azole Antifungals

The synthesized novel azole derivatives have demonstrated potent antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC₅₀), the concentration of the drug that inhibits 50% of the fungal growth, was determined for a series of these compounds.

Compound IDR GroupMIC₅₀ (µg/mL) against C. albicans SC5314
6a H0.99
6e 4-F-Ph0.04
6n 4-Cl-Ph0.04
6p 4-Br-Ph0.04
6r 4-CF₃-Ph0.02
6s 4-CH₃-Ph0.04
6t 4-OCH₃-Ph0.04
6v 2-Naphthyl0.04
Fluconazole -1.8

Data extracted from a study on new azole derivatives against Candida albicans.[1][2]

Proposed Mechanism of Action

The antifungal activity of these novel azole derivatives is believed to be consistent with the established mechanism of action for this class of drugs. They are proposed to inhibit the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.[1][2]

Molecular docking studies have supported this hypothesis, showing that the newly synthesized compounds can effectively bind to the active site of the fungal CYP51 enzyme.[1]

Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation CYP51->Ergosterol Biosynthesis Azole Novel Azole Derivative Azole->CYP51 Inhibition

Caption: Proposed mechanism of action of novel azole antifungals.

Experimental Protocols

Synthesis of the Epoxide Intermediate (Compound 4 in the cited literature) [2]

To a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in a suitable solvent, trimethylsulfoxonium iodide is added in the presence of a base such as 20% potassium hydroxide. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The product, the epoxide intermediate, is then isolated and purified using standard techniques such as extraction and column chromatography.

Antifungal Susceptibility Testing (Microdilution Method) [2]

The in vitro antifungal activity of the synthesized compounds against Candida albicans is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: C. albicans is cultured on a suitable agar medium. Colonies are then suspended in sterile saline to achieve a specific turbidity, which is further diluted in RPMI-1640 medium to obtain the final desired inoculum concentration.

  • Preparation of Drug Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold dilutions are then prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plates containing the serially diluted compounds. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC₅₀: The MIC₅₀ is defined as the lowest concentration of the compound that causes a 50% reduction in absorbance at a specific wavelength (e.g., 490 nm) compared to the growth in the drug-free control well.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (C. albicans) C Inoculate Microtiter Plates A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 35°C C->D E Measure Absorbance D->E F Determine MIC₅₀ E->F

Caption: Workflow for antifungal susceptibility testing.

Conclusion

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride (CAS 1374651-47-4) is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in its role as a precursor for the synthesis of complex heterocyclic compounds, most notably a new generation of potent azole antifungal agents. The resulting derivatives have demonstrated significant in vitro activity against pathogenic fungi such as Candida albicans, with a well-understood mechanism of action targeting fungal ergosterol biosynthesis. The detailed synthetic and biological evaluation data presented in this guide underscore the importance of this compound in the ongoing search for novel and effective antifungal therapies. Further research and development utilizing this key intermediate hold significant promise for addressing the challenges of fungal infections and drug resistance.

References

The Core Mechanism of Action of Difluorophenyl Amino Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluorophenyl moiety into amino acid-based scaffolds has emerged as a powerful strategy in modern medicinal chemistry, yielding a diverse array of potent and selective inhibitors targeting key enzymes implicated in oncology, neurodegeneration, and metabolic disorders. The unique physicochemical properties conferred by the difluorophenyl group—including enhanced metabolic stability, increased binding affinity through favorable electrostatic interactions, and improved pharmacokinetic profiles—have made these derivatives a focal point of drug discovery programs.[1][2][3][4][5] This technical guide provides an in-depth exploration of the mechanisms of action for several prominent classes of difluorophenyl amino acid derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Inhibition of Kinase Signaling Pathways

A primary and highly successful application of difluorophenyl amino acid derivatives is the targeted inhibition of protein kinases, which are crucial regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.[3]

Dual Leucine Zipper Kinase (DLK) Inhibition

Dual Leucine Zipper Kinase (DLK, or MAP3K12) is a critical regulator of neuronal degeneration and response to axonal injury.[6] Its inhibition represents a promising therapeutic strategy for neurodegenerative diseases.

Mechanism of Action: Difluorophenyl amino acid derivatives, such as the potent and selective inhibitor GNE-3511, act as ATP-competitive inhibitors of DLK.[6][7][8] By binding to the kinase domain, they block the phosphorylation and subsequent activation of downstream targets in the c-Jun N-terminal kinase (JNK) signaling cascade.[9] This inhibition prevents the phosphorylation of transcription factors like c-Jun, a key event in the cellular response to pro-degenerative stimuli.[9] GNE-3511 has been shown to selectively prevent stimulus-dependent, but not basal, palmitoylation of the axonal pool of DLK, highlighting a nuanced mechanism of action.[9] The ultimate effect is the protection of neurons from degeneration and the prevention of pathological responses to nerve injury, such as mechanical allodynia and microgliosis.[10]

Quantitative Data: Potency and Selectivity of DLK Inhibitors

CompoundTargetPotency (K_i)In Vitro Assay (IC_50)JNK1 (IC_50)JNK2 (IC_50)JNK3 (IC_50)Reference
GNE-3511DLK500 pM107 nM (Axon Degeneration)129 nM514 nM364 nM[7]

Signaling Pathway: DLK-JNK-c-Jun Axis

The diagram below illustrates the signaling cascade initiated by neuronal injury and the point of intervention by DLK inhibitors like GNE-3511.

DLK_Pathway Injury Axonal Injury / Pro-degenerative Stimuli DLK DLK (MAP3K12) Injury->DLK Activates JNK JNK DLK->JNK Phosphorylates GNE3511 GNE-3511 (Difluorophenyl Derivative) GNE3511->DLK Inhibits cJun c-Jun JNK->cJun Phosphorylates p_cJun Phospho-c-Jun Gene Gene Expression (e.g., Atf3, Csf1) p_cJun->Gene Regulates Response Neuronal Degeneration, Microgliosis, Allodynia Gene->Response

Caption: DLK signaling pathway and inhibition by GNE-3511.
Proviral Integration site for Moloney murine leukemia virus (PIM) Kinase Inhibition

The PIM kinases (PIM-1, PIM-2, PIM-3) are a family of serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors.[11][12] They play a crucial role in cell survival, proliferation, and apoptosis resistance.[12][13]

Mechanism of Action: Difluorophenyl amino acid derivatives designed as PIM kinase inhibitors, such as PIM447, function as pan-PIM inhibitors, targeting all three isoforms.[14] These compounds competitively bind to the ATP-binding pocket of the kinases.[11] This blockade prevents the phosphorylation of downstream substrates, including the pro-apoptotic protein BAD and cell cycle regulators like p21.[11] PIM kinase inhibition ultimately leads to the induction of apoptosis and suppression of protein synthesis and cell cycle progression in cancer cells.[11] In hypoxic tumor environments, PIM kinase inhibition has been shown to increase reactive oxygen species (ROS) and reduce Nrf2 signaling, leading to selective killing of hypoxic tumor cells.[15]

Quantitative Data: Pan-PIM Kinase Inhibitor Potency

CompoundTargetPIM-1 (IC_50)PIM-2 (IC_50)PIM-3 (IC_50)Cell Proliferation (GI_50)Reference
PIM447Pan-PIM6 nM18 nM7 nM160 nM (MV4-11 cells)[14]
TP-3654Pan-PIM---Submicromolar (UM-UC-3 cells)[13]

Signaling Pathway: PIM Kinase-Mediated Cell Survival

The following diagram outlines the central role of PIM kinases in promoting cell survival and proliferation and how their inhibition reverses these effects.

PIM_Pathway Upstream Upstream Signals (e.g., Cytokines, Hypoxia) PIM PIM Kinases (PIM-1, 2, 3) Upstream->PIM Upregulates BAD BAD PIM->BAD Inhibits p21 p21 PIM->p21 Inhibits Nrf2 Nrf2 PIM->Nrf2 Activates PIM_Inhibitor PIM447 (Difluorophenyl Derivative) PIM_Inhibitor->PIM Inhibits Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Arrest p21->CellCycle ROS_Defense ROS Defense Nrf2->ROS_Defense

Caption: PIM kinase signaling and points of inhibition.

Inhibition of Metabolic Enzymes

Difluorophenyl amino acid derivatives also serve as effective inhibitors of key metabolic enzymes that are hijacked by cancer cells to sustain their growth.

Isocitrate Dehydrogenase 1 (IDH1) Inhibition

Mutations in Isocitrate Dehydrogenase 1 (IDH1) are driver mutations in several cancers, including acute myeloid leukemia (AML) and glioma.[16][17] Mutant IDH1 gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[16][17]

Mechanism of Action: Allosteric inhibitors containing difluorophenyl motifs have been developed to specifically target mutant IDH1.[16][18] These compounds do not bind to the active site but to an allosteric pocket, locking the enzyme in an inactive conformation.[16][18] This prevents the production of 2-HG. The reduction in 2-HG levels reverses the epigenetic dysregulation (such as DNA hypermethylation) caused by the oncometabolite, leading to the induction of differentiation in cancer cells and abrogating the differentiation block characteristic of IDH1-mutant tumors.[16][18]

Quantitative Data: Mutant IDH1 Inhibitor Potency

CompoundTargetIC_50Reference
AG-881IDH1 R132H/C/L/S0.04–22 nM[17]
Olutasidenib (FT-2102)IDH1 R132H21.2 nM[19]
Olutasidenib (FT-2102)IDH1 R132C114 nM[19]
ML309IDH1 R132H96 nM[19]

Signaling Pathway: Mutant IDH1 and Allosteric Inhibition

This diagram shows the neomorphic activity of mutant IDH1 and the mechanism of its allosteric inhibition.

IDH1_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) mIDH1 Mutant IDH1 aKG->mIDH1 NADPH NADPH NADPH->mIDH1 HG2 2-Hydroxyglutarate (2-HG) mIDH1->HG2 Neomorphic Activity Epigenetics Epigenetic Dysregulation (DNA Hypermethylation) HG2->Epigenetics IDH1_Inhibitor Allosteric Inhibitor (Difluorophenyl Derivative) IDH1_Inhibitor->mIDH1 Inhibits Differentiation Cell Differentiation Block Epigenetics->Differentiation

Caption: Mechanism of mutant IDH1 and its allosteric inhibition.

Experimental Protocols

The elucidation of these mechanisms of action relies on a suite of standardized and specialized experimental techniques.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory potency of a compound against a purified kinase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant purified kinase (e.g., DLK, PIM-1) is prepared in a suitable kinase assay buffer. A specific peptide substrate for the kinase, often biotinylated for detection, is also prepared.

  • Compound Dilution: The difluorophenyl amino acid derivative is serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Initiation: The kinase, substrate, and ATP (often radiolabeled [γ-³²P]ATP or used in conjunction with ADP-Glo™ systems) are combined in the wells of a microplate. The reaction is initiated by adding the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Detection: The reaction is stopped by adding a solution like EDTA. Substrate phosphorylation is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is inversely proportional to kinase inhibition.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Phosphorylation Assays (Western Blot)

Objective: To measure the inhibition of a signaling pathway within a cellular context by detecting the phosphorylation status of a downstream substrate.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., DRG neurons for DLK, MV4-11 leukemia cells for PIM) is cultured to a suitable confluency. The cells are then treated with a range of concentrations of the inhibitor for a predetermined time. If the pathway is stimulus-dependent, a stimulating agent (e.g., trophic factor deprivation for DLK) is added.[9]

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-c-Jun).[9] A separate blot is often run with an antibody for the total protein (e.g., anti-total-c-Jun) to normalize the data.

  • Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated and compared across different treatment conditions.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of a difluorophenyl amino acid derivative in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., an AML cell line like MOLM-13 for a PIM inhibitor) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).[14]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment groups (vehicle control vs. inhibitor).

  • Drug Administration: The inhibitor is administered to the mice, typically via oral gavage, at a specified dose and schedule (e.g., once or twice daily).[10]

  • Monitoring: The body weight of the mice is monitored regularly as an indicator of toxicity. Tumor volume is measured periodically (e.g., twice weekly) using calipers.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors may be excised for pharmacodynamic analysis (e.g., western blot for target inhibition). The anti-tumor activity is assessed by comparing the tumor growth curves between the treated and vehicle control groups.

Experimental Workflow: From Target Identification to In Vivo Efficacy

The following diagram provides a logical workflow for the preclinical evaluation of a novel difluorophenyl amino acid derivative inhibitor.

Caption: Preclinical drug discovery workflow for inhibitors.

References

An In-depth Technical Guide to 2-Amino-2-(2,4-difluorophenyl)acetic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(2,4-difluorophenyl)acetic acid, a non-proteinogenic α-amino acid, has garnered interest in medicinal chemistry and pharmaceutical development as a key building block for synthesizing more complex molecules. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the compound's chemical properties and potential biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and known characteristics of 2-Amino-2-(2,4-difluorophenyl)acetic acid. It includes a detailed, representative experimental protocol for its synthesis, a summary of its physicochemical properties, and a discussion of its potential applications in drug discovery. Due to the limited availability of specific historical and detailed experimental data in peer-reviewed literature, this guide combines information from publicly available databases, patents for structurally similar compounds, and general chemical principles.

Introduction and Historical Context

2-Amino-2-(2,4-difluorophenyl)acetic acid, also known as 2,4-difluorophenylglycine, belongs to the class of fluorinated amino acids. The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of the fluorine atoms in the 2 and 4 positions of the phenyl ring imparts unique electronic characteristics to the molecule.

Physicochemical Properties

The fundamental properties of 2-Amino-2-(2,4-difluorophenyl)acetic acid are summarized in the table below. These values are compiled from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₈H₇F₂NO₂PubChem[1]
Molecular Weight 187.14 g/mol PubChem[1]
IUPAC Name 2-amino-2-(2,4-difluorophenyl)acetic acidPubChem[1]
CAS Number 240409-02-3PubChem[1]
Appearance White to off-white solid(General knowledge)
pKa₁ (Carboxylic Acid) ~2.1 (Predicted)Smolecule[2]
pKa₂ (Ammonium) ~9.2 (Predicted)Smolecule[2]

Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic Acid

Representative Experimental Protocol

Disclaimer: The following protocol is a generalized representation and may require optimization. It is compiled from general synthetic descriptions and procedures for similar molecules. Researchers should conduct their own literature search and risk assessment before proceeding.

Overall Reaction Scheme:

Synthesis_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Strecker Synthesis cluster_3 Step 4: Hydrolysis 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Oxime_Intermediate 2,4-Difluorobenzaldehyde Oxime 2,4-Difluorobenzaldehyde->Oxime_Intermediate Hydroxylamine_HCl Hydroxylamine HCl, Sodium Acetate Hydroxylamine_HCl->Oxime_Intermediate Oxime_Intermediate_2 2,4-Difluorobenzaldehyde Oxime Nitrile_Intermediate 2,4-Difluorobenzonitrile Oxime_Intermediate_2->Nitrile_Intermediate Dehydrating_Agent Dehydrating Agent (e.g., Ac₂O) Dehydrating_Agent->Nitrile_Intermediate Nitrile_Intermediate_2 2,4-Difluorobenzonitrile Aminonitrile α-Amino-2,4-difluorophenylacetonitrile Nitrile_Intermediate_2->Aminonitrile Ammonia_Cyanide Ammonia, KCN Ammonia_Cyanide->Aminonitrile Aminonitrile_2 α-Amino-2,4-difluorophenylacetonitrile Final_Product 2-Amino-2-(2,4-difluorophenyl)acetic acid Aminonitrile_2->Final_Product Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Acid_Hydrolysis->Final_Product

A representative multi-step synthesis workflow for 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Step 1: Synthesis of 2,4-Difluorobenzaldehyde Oxime

  • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

Step 2: Synthesis of 2,4-Difluorobenzonitrile

  • Treat the crude 2,4-difluorobenzaldehyde oxime with a dehydrating agent such as acetic anhydride or thionyl chloride.

  • Heat the reaction mixture under reflux for 2-3 hours.

  • After cooling, carefully pour the mixture onto crushed ice.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to yield 2,4-difluorobenzonitrile.

Step 3: Synthesis of α-Amino-2,4-difluorophenylacetonitrile (Strecker Synthesis)

  • To a solution of 2,4-difluorobenzonitrile (1.0 eq) in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • The resulting aminonitrile can be isolated by extraction after a suitable workup.

Step 4: Hydrolysis to 2-Amino-2-(2,4-difluorophenyl)acetic acid

  • Treat the α-amino-2,4-difluorophenylacetonitrile with a strong acid, such as concentrated hydrochloric acid.

  • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data

Detailed quantitative data such as reaction yields and spectroscopic characterization for the synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid are not consistently reported in publicly accessible literature. For a related reduction step in the synthesis of 2,5-difluoro-4-aminophenylacetic acid, a yield of 93.7% has been reported in a patent. However, overall yields for the complete synthesis of the title compound are not available.

Expected Spectroscopic Data (Predicted):

Spectroscopy Expected Features
¹H NMR Aromatic protons (multiplets), α-proton (singlet or multiplet), and exchangeable protons from the amino and carboxylic acid groups.
¹³C NMR Aromatic carbons (with C-F couplings), α-carbon, and carboxyl carbon.
IR (Infrared) Characteristic absorptions for N-H (amine), O-H (carboxylic acid), C=O (carboxylic acid), and C-F bonds.
MS (Mass Spec) A molecular ion peak corresponding to the molecular weight (187.14 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of 2-Amino-2-(2,4-difluorophenyl)acetic acid are limited. Its primary role in the scientific literature is as a synthetic intermediate. However, the broader classes of fluorinated amino acids and phenylglycine derivatives are known to possess diverse biological activities.

The introduction of fluorine can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation.

  • Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups.

  • Influence Conformation: Fluorine can participate in non-covalent interactions that stabilize specific protein-ligand binding conformations.

Phenylglycine derivatives have been investigated as antagonists for metabotropic glutamate receptors, highlighting the potential for this class of compounds to interact with neurological targets. It is plausible that derivatives synthesized from 2-Amino-2-(2,4-difluorophenyl)acetic acid could exhibit a range of activities, including anti-inflammatory, anti-cancer, or anti-viral properties, depending on the final molecular structure. However, these are areas for future investigation, and no specific signaling pathways have been definitively associated with the parent compound.

Applications in Research and Drug Development

The primary application of 2-Amino-2-(2,4-difluorophenyl)acetic acid is as a chiral or achiral building block in the synthesis of more complex molecules. Its difluorinated phenyl moiety makes it an attractive starting material for creating novel pharmaceutical candidates with potentially enhanced properties. It can be incorporated into peptide and non-peptide scaffolds to explore structure-activity relationships in various drug discovery programs.

Conclusion

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data and may not be exhaustive. All laboratory work should be conducted with appropriate safety precautions and after a thorough review of relevant literature.

References

Spectroscopic and Analytical Characterization of 2-Amino-2-(2,4-difluorophenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2,4-difluorophenyl)acetic acid is a non-proteinogenic amino acid that holds significant interest within the fields of medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring, imparts unique physicochemical properties that can influence biological activity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. Accurate and comprehensive spectroscopic and analytical characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research or development workflow.

This technical guide provides a summary of the key spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for 2-Amino-2-(2,4-difluorophenyl)acetic acid. Due to the limited availability of experimentally derived public data, the NMR and IR data presented are predicted values based on established principles and spectral databases for similar structures. The guide also outlines detailed, generalized experimental protocols for obtaining this data, intended to serve as a practical resource for laboratory professionals.

Spectroscopic Data

The following tables summarize the predicted and calculated spectroscopic data for 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Note: Predicted chemical shifts (δ) are in ppm relative to a standard reference (e.g., TMS). The solvent used can significantly influence the chemical shifts of labile protons (NH₂ and COOH).

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.5 - 7.7Aromatic H~175C=O (Carboxylic Acid)
7.0 - 7.2Aromatic H160 - 165 (d, JCF)Aromatic C-F
5.2 - 5.4α-CH130 - 135Aromatic C-H
BroadNH₂110 - 115 (d, JCF)Aromatic C-H
BroadCOOH~55α-C
Table 2: Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 2500 (broad)O-H stretchCarboxylic Acid
3300 - 3000N-H stretchPrimary Amine
1710 - 1680C=O stretchCarboxylic Acid
1620 - 1550N-H bendPrimary Amine
1600, 1500, 1450C=C stretchAromatic Ring
1300 - 1100C-F stretchAryl Fluoride
Table 3: Mass Spectrometry Data
Parameter Value
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol [1][2]
Exact Mass (Monoisotopic) 187.0445 u

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-Amino-2-(2,4-difluorophenyl)acetic acid. These should be adapted and optimized for the specific instrumentation and experimental conditions in your laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Weigh 5-10 mg of 2-Amino-2-(2,4-difluorophenyl)acetic acid.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can affect the chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS for organic solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt - TSP for aqueous solutions) for referencing the chemical shifts.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to obtain a homogeneous magnetic field.

  • Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Process the data by applying a Fourier transform, phasing, and baseline correction.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system (e.g., methanol/water with a small amount of formic acid to promote ionization).

  • Infuse the solution directly into the mass spectrometer or introduce it via a liquid chromatography system.

Data Acquisition:

  • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to show the protonated molecule [M+H]⁺.

  • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.

Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire Spectrum (¹H and ¹³C) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Peak Integration & Assignment proc2->proc3

Caption: Experimental Workflow for NMR Spectroscopy.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Clean ATR Crystal prep2 Place Sample on Crystal prep1->prep2 prep3 Apply Pressure prep2->prep3 acq1 Collect Background Spectrum prep3->acq1 acq2 Collect Sample Spectrum acq1->acq2 an1 Identify Characteristic Absorption Bands acq2->an1 an2 Assign Bands to Functional Groups an1->an2

Caption: Experimental Workflow for IR Spectroscopy.

MS_Workflow cluster_prep Sample Preparation (ESI) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Dilute Solution of Sample prep2 Add Ionization Agent (e.g., Formic Acid) prep1->prep2 acq1 Infuse Sample into Mass Spectrometer prep2->acq1 acq2 Acquire Mass Spectrum (Positive/Negative Mode) acq1->acq2 acq3 (Optional) Perform MS/MS for Fragmentation acq2->acq3 an1 Determine Molecular Weight ([M+H]⁺) acq3->an1 an2 Analyze Fragmentation Pattern an1->an2

Caption: Experimental Workflow for Mass Spectrometry.

References

Navigating the Physicochemical Landscape of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride, a key building block in pharmaceutical synthesis. This document is intended to serve as a foundational resource, offering insights into its physicochemical properties, potential degradation pathways, and recommended experimental protocols for its characterization.

Core Physicochemical Properties

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is a fluorinated derivative of phenylglycine. The presence of the difluorophenyl group and the amino acid moiety imparts a dual hydrophilic-hydrophobic nature to the molecule, influencing its solubility and stability characteristics. The hydrochloride salt form is utilized to enhance its aqueous solubility and facilitate its handling.

Molecular Structure and Properties:

  • Molecular Formula: C₈H₈ClF₂NO₂[1]

  • Molecular Weight: 223.60 g/mol [1]

While specific, experimentally determined solubility and stability data for 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride are not extensively available in public literature, this guide synthesizes information on the free amino acid and related compounds to provide valuable estimations and guidance for experimental design.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and formulation development. The hydrochloride salt of this amino acid derivative is expected to exhibit significantly higher aqueous solubility compared to its free base form due to the ionization of the amino group.

An estimate for the aqueous solubility of the parent compound, 2-amino-2-(2,4-difluorophenyl)acetic acid, is in the range of 15-25 g/L at 25°C.[2] The hydrochloride salt's solubility is anticipated to be greater. The solubility is pH-dependent, with higher solubility expected in acidic to neutral conditions where the amino group is protonated.

Table 1: Estimated Solubility of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)Method
Water (pH ~2-5)25> 25 (Anticipated)Shake-flask or Potentiometric
Methanol25Data not availableShake-flask or HPLC-based
Ethanol25Data not availableShake-flask or HPLC-based
Acetonitrile25Data not availableShake-flask or HPLC-based
Dichloromethane25Data not availableShake-flask or HPLC-based

Note: The values in this table are estimations and should be confirmed by experimental determination.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride in various solvents.

Materials:

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

  • Selected solvents (e.g., water, methanol, ethanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Shake at constant temperature A->B C Centrifuge to pellet solid B->C D Filter and dilute supernatant C->D E Analyze by HPLC D->E F Calculate solubility E->F

Solubility Determination Workflow

Stability Profile

Understanding the stability of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are essential to identify the likely degradation pathways and to develop stability-indicating analytical methods.

Based on the chemistry of similar amino acid derivatives, potential degradation pathways include:

  • Hydrolysis: The amide linkage in a larger molecule containing this moiety could be susceptible to hydrolysis under acidic or basic conditions. The parent amino acid is expected to be relatively stable.

  • Oxidation: The amino group can be susceptible to oxidation.

  • Racemization: The chiral center at the alpha-carbon may be prone to racemization, particularly under basic conditions.

  • Photodegradation: Exposure to light, especially UV radiation, may induce degradation.

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes.

Table 2: Forced Degradation Study Design and Potential Observations

Stress ConditionReagent/ParametersExpected Outcome
Acid Hydrolysis 0.1 M HCl, 60°CLikely stable, minimal degradation anticipated.
Base Hydrolysis 0.1 M NaOH, 60°CPotential for degradation and racemization.
Oxidation 3% H₂O₂, Room TempPotential for oxidation of the amino group.
Thermal 80°C (Solid State)Degradation dependent on melting point and solid-state stability.
Photostability ICH Q1B conditions (UV/Vis light)Potential for photodegradation.
Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

Materials:

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and organic solvents

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a defined period (e.g., 24, 48, 72 hours).

    • Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a defined period.

    • Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

    • Thermal (Solution): Heat the stock solution at a high temperature (e.g., 80°C) for a defined period.

    • Thermal (Solid): Place the solid compound in a controlled temperature oven.

    • Photostability: Expose the solid compound and a solution to light conditions as specified in ICH guideline Q1B.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify any degradation products. Calculate the percentage of degradation.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photostability Start->Photo Analyze HPLC Analysis Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Degradation Analyze->Evaluate

Forced Degradation Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride. While specific experimental data is limited, the provided information on related compounds and the detailed experimental protocols offer a robust framework for researchers and drug development professionals to characterize this important pharmaceutical intermediate. Rigorous experimental determination of the solubility and stability profiles is essential for the successful development of safe, effective, and stable drug products.

References

Unlocking Therapeutic Potential: A Technical Guide to the Applications of 2-Amino-2-(2,4-difluorophenyl)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – As a pivotal building block in medicinal chemistry, 2-Amino-2-(2,4-difluorophenyl)acetic acid is instrumental in the synthesis of a diverse array of bioactive molecules, particularly indole derivatives. This technical guide delves into the potential therapeutic targets of compounds derived from this versatile scaffold, offering insights for researchers, scientists, and professionals in drug development. The focus lies on the downstream applications and the biological activities of the more complex molecules synthesized from this foundational chemical entity.

Recent research has illuminated the role of indole derivatives, synthesized using 2-Amino-2-(2,4-difluorophenyl)acetic acid, in targeting a wide spectrum of diseases. These derivatives have shown significant promise as inhibitors of key enzymes and modulators of critical signaling pathways implicated in cancer, inflammation, and metabolic disorders.

Key Therapeutic Target Classes of Indole Derivatives

Indole-based compounds derived from 2-Amino-2-(2,4-difluorophenyl)acetic acid have demonstrated activity against several important classes of therapeutic targets:

  • Protein Kinases: A significant area of investigation has been the inhibition of various protein kinases involved in cancer cell proliferation and angiogenesis.[1][2] Targets in this class include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK-2).[1] The azaindole derivatives, in particular, have shown potential as kinase inhibitors due to the ability of the nitrogen atoms in the azaindole ring to form hydrogen bonds within the ATP-binding site of kinases.[2]

  • Inflammatory Enzymes: In the realm of inflammatory diseases, indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole structure.[1] Newer derivatives aim to offer improved selectivity and reduced gastrointestinal side effects.[1][3]

  • Oncologic and Metabolic Enzymes: Aromatase, a key enzyme in estrogen biosynthesis, is a target for hormone-dependent breast cancer therapies, and indole derivatives have been developed as potent inhibitors.[4] Furthermore, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism and tumor immune evasion, are promising targets for cancer immunotherapy.[5] In the context of metabolic diseases, derivatives have been synthesized as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, presenting a potential avenue for antidiabetic treatments.[6]

  • Other Cellular Targets: The therapeutic reach of these indole derivatives extends to other cellular components and pathways. Tubulin, a key protein in cell division, is a validated target for anticancer drugs, and certain indole derivatives have been shown to inhibit its polymerization.[1] The anti-apoptotic protein Bcl-2 and the pro-inflammatory NF-κB signaling pathway are also modulated by specific indole-based compounds.[1]

Quantitative Data on Bioactive Indole Derivatives

The following table summarizes the inhibitory activities of various indole derivatives synthesized from 2-Amino-2-(2,4-difluorophenyl)acetic acid against their respective targets.

Derivative ClassTargetMeasurementValueReference
Indole-Thiazolidinedione-Triazole HybridsHePG-2 (liver cancer cell line)IC504.43 μM[1]
HCT-116 (colorectal cancer cell line)IC504.46 μM[1]
PC-3 (prostate cancer cell line)IC508.03 μM[1]
MCF-7 (breast cancer cell line)IC503.18 μM[1]
Indole-Chalcone DerivativesTubulin PolymerizationIC500.81 µM[1]
Thioredoxin Reductase (TrxR)IC503.728 µM[1]
Indole-based Bcl-2 InhibitorsMCF-7 (breast cancer cell line)IC500.83 μM[1]
A549 (lung cancer cell line)IC500.73 μM[1]
6-Acetamido-indole-2-carboxylic Acid DerivativesIndoleamine 2,3-dioxygenase 1 (IDO1)IC501.17 μM[5]
Tryptophan 2,3-dioxygenase (TDO)IC501.55 μM[5]
Indole derivatives containing Thiazolidine-2,4-dioneα-GlucosidaseIC502.35 ± 0.11 μM[6]
Indolyl HydrazonesVEGFR-2IC500.078 ± 0.003 μM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are outlines of key experimental protocols.

Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds against protein kinases is through in vitro kinase assays.

  • Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The test compound, diluted to various concentrations, is pre-incubated with the kinase in the assay buffer.

    • The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This model is widely used to evaluate the anti-inflammatory activity of new compounds.

  • Animals: Wistar rats are typically used for this model.

  • Compound Administration: The test compound or a reference drug is administered to the animals, usually intraperitoneally.

  • Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the rat's hind paw induces localized inflammation and edema.

  • Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing the Landscape of Therapeutic Intervention

The following diagrams illustrate the key signaling pathways and experimental workflows central to understanding the therapeutic potential of indole derivatives.

G cluster_0 Kinase Signaling Cascade in Cancer GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation & Angiogenesis TranscriptionFactors->CellProliferation IndoleDerivative Indole Derivative (Kinase Inhibitor) IndoleDerivative->RTK G cluster_1 Experimental Workflow for Anti-Inflammatory Drug Screening Start Synthesize Indole Derivatives InVitro In Vitro COX/LOX Enzyme Inhibition Assay Start->InVitro SelectPotent Select Potent Inhibitors InVitro->SelectPotent SelectPotent->Start Inactive InVivo In Vivo Carrageenan-Induced Paw Edema Model in Rats SelectPotent->InVivo Active MeasureEdema Measure Paw Edema InVivo->MeasureEdema AnalyzeData Analyze Data & Determine Efficacy MeasureEdema->AnalyzeData LeadCompound Lead Compound Identified AnalyzeData->LeadCompound G cluster_2 Logical Relationship of 2-Amino-2-(2,4-difluorophenyl)acetic acid to Therapeutic Targets CoreMolecule 2-Amino-2-(2,4-difluorophenyl)acetic acid IndoleDerivatives Synthesis of Indole Derivatives CoreMolecule->IndoleDerivatives KinaseInhibition Kinase Inhibition IndoleDerivatives->KinaseInhibition AntiInflammatory Anti-Inflammatory IndoleDerivatives->AntiInflammatory Anticancer Anticancer IndoleDerivatives->Anticancer Antidiabetic Antidiabetic IndoleDerivatives->Antidiabetic VEGFR VEGFR KinaseInhibition->VEGFR COX2 COX-2 AntiInflammatory->COX2 Tubulin Tubulin Anticancer->Tubulin AlphaGlucosidase α-Glucosidase Antidiabetic->AlphaGlucosidase

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-2-(2,4-difluorophenyl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as stability, potency, and target selectivity. 2-Amino-2-(2,4-difluorophenyl)acetic acid, a fluorinated derivative of phenylglycine, is a valuable building block in this regard. The presence of fluorine atoms can significantly alter the electronic properties, hydrophobicity, and conformational preferences of the resulting peptide. These modifications can lead to increased resistance to enzymatic degradation and improved binding affinity to biological targets.

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of 2-Amino-2-(2,4-difluorophenyl)acetic acid into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Considerations for Incorporating 2-Amino-2-(2,4-difluorophenyl)acetic Acid

The unique structure of 2-Amino-2-(2,4-difluorophenyl)acetic acid presents specific challenges and considerations during peptide synthesis:

  • Steric Hindrance: As an α,α-disubstituted amino acid, it can exhibit significant steric bulk, potentially slowing down coupling reactions. The use of more potent coupling reagents or extended reaction times may be necessary to ensure complete incorporation.

  • Racemization: Phenylglycine and its derivatives are known to be susceptible to racemization during the base-catalyzed coupling step in Fmoc-SPPS. Careful selection of coupling reagents and bases is crucial to maintain the stereochemical integrity of the peptide. Research on phenylglycine suggests that coupling reagents like 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) in combination with a sterically hindered base can minimize epimerization.

Quantitative Data Summary

While specific quantitative data for the incorporation of 2-Amino-2-(2,4-difluorophenyl)acetic acid is not extensively available in the public domain, the following table summarizes expected outcomes based on the synthesis of peptides containing similar sterically hindered or fluorinated non-natural amino acids. Actual results will vary depending on the specific peptide sequence, coupling conditions, and analytical methods.

ParameterExpected RangeNotes
Coupling Efficiency 85-98%Lower efficiencies may be observed for longer peptides or sequences with multiple sterically hindered residues. Double coupling may be required to drive the reaction to completion. Monitoring with a qualitative test is advised.
Crude Peptide Purity 60-85%Purity is highly dependent on the length and sequence of the peptide. The primary impurities are often deletion sequences resulting from incomplete coupling.
Final Peptide Yield 10-40%The final yield after purification is influenced by the crude purity and the efficiency of the purification method (e.g., reverse-phase HPLC).
Proteolytic Stability EnhancedFluorination is known to increase resistance to enzymatic degradation. Peptides containing fluorinated amino acids generally exhibit longer half-lives in the presence of proteases compared to their non-fluorinated counterparts.[1]

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of peptides containing 2-Amino-2-(2,4-difluorophenyl)acetic acid using the Fmoc/tBu strategy.

Resin Preparation and Swelling
  • Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a fritted syringe or a dedicated peptide synthesis vessel.

  • Add N,N-Dimethylformamide (DMF) to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.

  • Drain the DMF and wash the resin thoroughly with DMF (3 x 5 mL per gram of resin).

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 15-20 minutes.

  • Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a qualitative Kaiser test to confirm the presence of a free primary amine. A blue color indicates successful deprotection.

Coupling of Fmoc-2-Amino-2-(2,4-difluorophenyl)acetic Acid

Due to the steric hindrance of this amino acid, a more robust coupling method is recommended.

Method A: HCTU/DIPEA Coupling

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-2-Amino-2-(2,4-difluorophenyl)acetic acid and 3-5 equivalents of O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) in DMF.

  • Add 6-10 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution to activate the carboxylic acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction for completion using the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3 x 5 mL per gram of resin).

Peptide Cleavage and Deprotection
  • After the final Fmoc deprotection and washing, dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail for peptides with standard protecting groups is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Peptide Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH (HCTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Coupling_Decision_Tree Start Start Coupling Step Standard_AA Standard Amino Acid? Start->Standard_AA Standard_Coupling Standard Coupling (e.g., DIC/HOBt) Standard_AA->Standard_Coupling Yes Hindered_AA Sterically Hindered AA (e.g., 2-Amino-2-(2,4-difluorophenyl)acetic acid) Standard_AA->Hindered_AA No Kaiser_Test Kaiser Test Standard_Coupling->Kaiser_Test Potent_Coupling Potent Coupling Reagent (e.g., HCTU, HATU) Hindered_AA->Potent_Coupling Potent_Coupling->Kaiser_Test Negative Negative (Complete) Kaiser_Test->Negative Positive Positive (Incomplete) Kaiser_Test->Positive Proceed Proceed to Next Step Negative->Proceed Double_Couple Double Couple or Extend Reaction Time Positive->Double_Couple Double_Couple->Kaiser_Test

References

Enantioselective Synthesis of (S)-2-Amino-2-(2,4-difluorophenyl)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, conferred by the difluorophenyl group, make it a valuable chiral building block for the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs). The stereochemistry at the α-carbon is crucial for the biological activity and efficacy of the final drug substance. Therefore, robust and efficient methods for the enantioselective synthesis of the (S)-enantiomer are of paramount importance.

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid, targeting researchers, scientists, and professionals in drug development. The methodologies described herein focus on asymmetric synthesis using chiral auxiliaries, a widely employed and reliable strategy to control stereochemistry.

Synthetic Strategies Overview

The enantioselective synthesis of α-amino acids is a well-established field, with several key strategies available. For the synthesis of (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid, the most pertinent methods include:

  • Chiral Auxiliary-Mediated Synthesis: This classical yet highly effective approach involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a reaction. Evans oxazolidinones are a prominent class of chiral auxiliaries used for the asymmetric synthesis of α-amino acids, consistently achieving high enantiomeric excess.[1]

  • Catalytic Asymmetric Synthesis: This modern approach utilizes a chiral catalyst to induce enantioselectivity. Various catalytic systems, often employing transition metals with chiral ligands, can be used for the asymmetric synthesis of α-amino acid precursors.

  • Enzymatic Resolution: Biocatalytic methods offer a green and highly selective alternative. Enzymes, such as lipases or acylases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-enantiomer. This method is noted to be one of the most effective for resolving racemic 2-amino-2-(2,4-difluorophenyl)acetic acid.

This document will provide a detailed protocol for the chiral auxiliary-mediated approach using an Evans-type oxazolidinone, as it represents a robust and well-documented method for achieving high enantiopurity for this class of compounds.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different enantioselective methods applicable to the synthesis of (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid and related fluorinated α-amino acids.

MethodChiral Inductor/CatalystKey ReagentsYield (%)Enantiomeric Excess (ee) (%)Reference
Chiral Auxiliary (S)-4-benzyl-2-oxazolidinonen-BuLi, 2,4-difluorobenzyl bromideNot specified85-95[1]
Catalytic Asymmetric Cu(MeCN)₄PF₆ / Chiral LigandAldimine ester, Cs₂CO₃~80 (for similar DFAAs)~96 (for similar DFAAs)
Enzymatic Resolution Not specifiedRacemic Substrate>90 (typical for DKR)>99 (typical for DKR)

Experimental Protocol: Asymmetric Synthesis using an Evans Oxazolidinone Auxiliary

This protocol details the enantioselective synthesis of (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid via alkylation of a chiral N-acyloxazolidinone.

Step 1: Acylation of the Chiral Auxiliary

Objective: To attach the glycine moiety to the chiral oxazolidinone auxiliary.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Bromoacetyl bromide

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Slowly add bromoacetyl bromide (1.1 eq.) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-bromoacetyl-oxazolidinone.

Step 2: Azide Displacement

Objective: To introduce the nitrogen functionality which will become the amino group.

Materials:

  • N-bromoacetyl-oxazolidinone (from Step 1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the N-bromoacetyl-oxazolidinone (1.0 eq.) in anhydrous DMF (0.5 M).

  • Add sodium azide (1.5 eq.) to the solution.

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-azidoacetyl-oxazolidinone.

Step 3: Diastereoselective Alkylation

Objective: To introduce the 2,4-difluorophenyl group stereoselectively.

Materials:

  • N-azidoacetyl-oxazolidinone (from Step 2)

  • Sodium hexamethyldisilazide (NaHMDS)

  • 2,4-Difluorobenzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-azidoacetyl-oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere.

  • Add NaHMDS (1.1 eq., as a solution in THF) dropwise to the solution and stir for 30 minutes at -78 °C to form the enolate.

  • In a separate flask, dissolve 2,4-difluorobenzyl bromide (1.2 eq.) in anhydrous THF and cool to -78 °C.

  • Slowly add the solution of 2,4-difluorobenzyl bromide to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to yield the alkylated product.

Step 4: Cleavage of the Chiral Auxiliary and Azide Reduction

Objective: To remove the chiral auxiliary and reduce the azide to the amine, yielding the final product.

Materials:

  • Alkylated N-azido-oxazolidinone (from Step 3)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add hydrogen peroxide (4.0 eq.), followed by an aqueous solution of LiOH (2.0 eq.).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether (3x) to extract the recoverable chiral auxiliary.

  • Acidify the aqueous layer to pH ~1 with 1 M HCl.

  • The crude azido acid can be extracted with ethyl acetate or used directly in the next step.

  • Dissolve the crude azido acid in methanol and add 10% Pd/C catalyst.

  • Place the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid. The product can be further purified by recrystallization or ion-exchange chromatography if necessary.

Visualizations

Enantioselective_Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Azide Displacement cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Cleavage & Reduction Chiral Auxiliary Chiral Auxiliary Acylation Acylation Chiral Auxiliary->Acylation Bromoacetyl bromide Bromoacetyl bromide Bromoacetyl bromide->Acylation N-Bromoacetyl-oxazolidinone N-Bromoacetyl-oxazolidinone Acylation->N-Bromoacetyl-oxazolidinone Azide Displacement Azide Displacement N-Bromoacetyl-oxazolidinone->Azide Displacement Sodium Azide Sodium Azide Sodium Azide->Azide Displacement N-Azidoacetyl-oxazolidinone N-Azidoacetyl-oxazolidinone Azide Displacement->N-Azidoacetyl-oxazolidinone Alkylation Alkylation N-Azidoacetyl-oxazolidinone->Alkylation 2,4-Difluorobenzyl bromide 2,4-Difluorobenzyl bromide 2,4-Difluorobenzyl bromide->Alkylation Alkylated Product Alkylated Product Alkylation->Alkylated Product Cleavage Cleavage Alkylated Product->Cleavage Reduction Reduction Cleavage->Reduction Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary Final Product Final Product Reduction->Final Product

Caption: Workflow for the enantioselective synthesis of (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid.

References

Application Notes and Protocols for the Derivatization of 2-Amino-2-(2,4-difluorophenyl)acetic acid for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2,4-difluorophenyl)acetic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this compound is often crucial to the efficacy and safety of the final drug product. Consequently, robust and reliable analytical methods are required to determine its enantiomeric purity and for accurate quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, due to the lack of a strong chromophore or fluorophore in the native molecule, direct HPLC analysis of 2-Amino-2-(2,4-difluorophenyl)acetic acid is challenging, necessitating a derivatization step to enhance its detectability.[1] This document provides detailed application notes and protocols for the derivatization of 2-Amino-2-(2,4-difluorophenyl)acetic acid for both achiral and chiral HPLC analysis.

Derivatization Strategies for HPLC Analysis

Pre-column derivatization is a common strategy where the analyte is chemically modified prior to its introduction into the HPLC system.[1] This approach offers several advantages, including increased detection sensitivity, improved chromatographic separation, and the possibility of performing chiral separations on achiral stationary phases.[2][3] The choice of derivatizing reagent depends on the specific analytical goal, such as quantification or enantiomeric purity assessment.

Common Derivatizing Agents:

  • For Achiral (Quantitative) Analysis:

    • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, enabling sensitive fluorescence detection.[4][5]

    • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Reacts with both primary and secondary amines to form stable, UV-active and fluorescent derivatives.[6][7]

  • For Chiral (Enantiomeric Purity) Analysis:

    • Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): A chiral derivatizing agent that reacts with the amino group of the analyte to form diastereomers.[8] These diastereomers possess different physicochemical properties and can be separated on a standard achiral reversed-phase HPLC column.[2][9]

Experimental Protocols

Protocol 1: Derivatization with Marfey's Reagent for Chiral Analysis

This protocol details the derivatization of 2-Amino-2-(2,4-difluorophenyl)acetic acid with Marfey's reagent to determine its enantiomeric purity. The resulting diastereomers can be separated and quantified using reversed-phase HPLC with UV detection.[3][9]

Materials:

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid sample

  • Marfey's Reagent (FDAA)

  • Acetone, HPLC grade

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Deionized water

  • Acetonitrile, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and pipettes

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the 2-Amino-2-(2,4-difluorophenyl)acetic acid sample in 1 mL of 100 µL of 1 M sodium bicarbonate.

  • Derivatization Reaction:

    • To 50 µL of the amino acid solution, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[3]

    • Incubate the mixture at 40°C for 1 hour in the dark.[3]

  • Reaction Quenching: Cool the reaction mixture to room temperature and add 50 µL of 2 M HCl to stop the reaction.[9]

  • Sample Dilution: Evaporate the acetone under a gentle stream of nitrogen. Dilute the remaining aqueous solution with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the diluted sample into the HPLC system.

Suggested HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water[3]
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile[3]
Gradient 10% to 60% B over 30 minutes[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 340 nm[3]
Column Temperature 40 °C
Protocol 2: Derivatization with OPA for Quantitative Analysis

This protocol is suitable for the sensitive quantification of 2-Amino-2-(2,4-difluorophenyl)acetic acid using fluorescence detection.

Materials:

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid sample and standards

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA) or other suitable thiol[5]

  • Borate buffer (0.4 M, pH 9.5)

  • Methanol, HPLC grade

  • Deionized water

  • Acetonitrile, HPLC grade

  • Standard laboratory glassware and pipettes

Procedure:

  • Reagent Preparation:

    • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol.[5]

    • Thiol Solution: Add 10 µL of 3-MPA to 10 mL of borate buffer.[10]

    • Derivatization Reagent: Prepare fresh daily by mixing the OPA solution and thiol solution.

  • Sample Preparation: Prepare standard solutions and sample solutions in deionized water or a suitable buffer.

  • Derivatization Reaction:

    • In a vial, mix 50 µL of the amino acid sample or standard with 50 µL of the derivatization reagent.[5]

    • Allow the reaction to proceed for 2 minutes at room temperature.[11]

  • HPLC Analysis: Inject the reaction mixture directly into the HPLC system.

Suggested HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Sodium acetate buffer (pH 6.0)
Mobile Phase B Acetonitrile
Gradient A suitable gradient to elute the derivatized amino acid (e.g., 5% to 50% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation: 340 nm, Emission: 450 nm)[10]
Column Temperature 35 °C
Protocol 3: Derivatization with Fmoc-Cl for Quantitative Analysis

This protocol can be used for the quantification of 2-Amino-2-(2,4-difluorophenyl)acetic acid using either UV or fluorescence detection.

Materials:

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid sample and standards

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile, HPLC grade

  • Pentane or other non-polar solvent for extraction

  • Deionized water

  • Standard laboratory glassware and pipettes

Procedure:

  • Reagent Preparation: Prepare a 10 mg/mL solution of Fmoc-Cl in acetonitrile.[10]

  • Sample Preparation: Prepare standard solutions and sample solutions in deionized water or a suitable buffer.

  • Derivatization Reaction:

    • To 100 µL of the amino acid solution, add 100 µL of borate buffer.

    • Add 200 µL of the Fmoc-Cl solution and vortex immediately.

    • Let the reaction proceed for 5 minutes at room temperature.

  • Extraction of Excess Reagent: Add 500 µL of pentane, vortex, and discard the upper organic layer. Repeat the extraction twice to remove excess Fmoc-Cl.

  • HPLC Analysis: Inject the aqueous layer into the HPLC system.

Suggested HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Sodium acetate buffer (pH 5.0)
Mobile Phase B Acetonitrile
Gradient A suitable gradient to elute the derivatized amino acid (e.g., 20% to 70% B over 25 minutes)
Flow Rate 1.0 mL/min
Detection UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 310 nm)[4]
Column Temperature 40 °C

Data Presentation

The following tables summarize the key quantitative parameters for the described derivatization methods.

Table 1: Comparison of Derivatization Reagents

Derivatizing AgentDetection MethodReaction TimeDerivative StabilityApplicability
Marfey's Reagent UV (340 nm)60 minGoodChiral Separation
OPA Fluorescence1-2 minModerate (improves with thiol)[5]Primary Amines
Fmoc-Cl UV (265 nm) / Fluorescence5 minGood[4]Primary & Secondary Amines

Table 2: Typical HPLC Performance Data (Illustrative)

ParameterMarfey's ReagentOPAFmoc-Cl
Limit of Detection (LOD) ~1 pmol~10 fmol~1 fmol[12]
Limit of Quantification (LOQ) ~5 pmol~50 fmol~5 fmol
Linearity (R²) > 0.999> 0.999> 0.999
Intra-day Precision (%RSD) < 2%< 3%< 2%
Inter-day Precision (%RSD) < 5%< 6%< 4%

Visualizations

G General Workflow for Derivatization and HPLC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 2-Amino-2-(2,4-difluorophenyl)acetic acid Sample Dissolution Dissolution in Buffer Sample->Dissolution AddReagent Addition of Derivatizing Reagent (e.g., Marfey's, OPA, Fmoc-Cl) Dissolution->AddReagent Incubation Incubation (Controlled Time and Temperature) AddReagent->Incubation Quenching Reaction Quenching (if necessary) Incubation->Quenching Injection Injection into HPLC System Quenching->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Caption: General workflow for the derivatization and HPLC analysis of amino acids.

G Chiral Derivatization with Marfey's Reagent cluster_reactants Reactants cluster_products Products AminoAcid 2-Amino-2-(2,4-difluorophenyl)acetic acid (R and S enantiomers) Reaction Reaction (40°C, 1 hr, pH ~9) AminoAcid->Reaction Marfey Marfey's Reagent (L-enantiomer) Marfey->Reaction DiastereomerR Diastereomer R-L Reaction->DiastereomerR DiastereomerS Diastereomer S-L Reaction->DiastereomerS Separation Separation on Achiral Reversed-Phase HPLC Column DiastereomerR->Separation DiastereomerS->Separation

Caption: Chiral derivatization of enantiomers with Marfey's reagent to form separable diastereomers.

References

Application Notes and Protocols: N-Protection of 2-Amino-2-(2,4-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the nitrogen protection of 2-Amino-2-(2,4-difluorophenyl)acetic acid, a key building block in the synthesis of various pharmaceutical compounds. The protocols outlined below describe the use of three common amine-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

The selection of an appropriate protecting group is crucial in multi-step organic synthesis to ensure the chemoselectivity of reactions and to obtain high yields of the desired product. The choice depends on the stability of the protecting group to subsequent reaction conditions and the ease of its removal.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the N-protection of 2-Amino-2-(2,4-difluorophenyl)acetic acid. Please note that yields can vary depending on the specific reaction scale and purification methods.

Protecting GroupReagentBaseSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂OSodium bicarbonate (NaHCO₃)1,4-Dioxane/Water24 - 260 to RT85 - 95
Cbz Benzyl chloroformate (Cbz-Cl)Sodium carbonate (Na₂CO₃)Water2 - 40 - 580 - 90
Fmoc Fmoc-Cl or Fmoc-OSuSodium bicarbonate (NaHCO₃)Acetone/Water2 - 120 to RT85 - 95

Experimental Protocols

General Workflow for N-Protection

The general workflow for the N-protection of an amino acid involves the reaction of the amino group with a protecting group reagent in the presence of a base. The choice of base and solvent system is critical for the success of the reaction. An acidic workup is typically performed to protonate the carboxylate and allow for extraction of the N-protected amino acid into an organic solvent.

General N-Protection Workflow Start Start with 2-Amino-2-(2,4-difluorophenyl)acetic acid Dissolution Dissolve in alkaline aqueous solution Start->Dissolution Addition Add protecting group reagent Dissolution->Addition Reaction Stir at specified temperature and time Addition->Reaction Workup Acidify and extract with organic solvent Reaction->Workup Purification Purify the N-protected product Workup->Purification End End Purification->End

Caption: General workflow for the N-protection of amino acids.

Protocol 1: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a variety of conditions and its facile removal with mild acids.

Materials:

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Amino-2-(2,4-difluorophenyl)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1M aqueous solution of sodium bicarbonate (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • After completion of the reaction (monitored by TLC), remove the 1,4-dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 20 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-2-amino-2-(2,4-difluorophenyl)acetic acid.

N-Boc Protection Start 2-Amino-2-(2,4-difluorophenyl) acetic acid Reagents +(Boc)₂O, NaHCO₃ in Dioxane/H₂O Product N-Boc-2-amino-2-(2,4-difluorophenyl) acetic acid Start->Product 0 °C to RT, 24h

Caption: N-Boc protection of 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Protocol 2: N-Cbz Protection

The benzyloxycarbonyl (Cbz or Z) group is another common protecting group, often employed in peptide synthesis. It is stable to mildly acidic and basic conditions and is typically removed by catalytic hydrogenation.

Materials:

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Amino-2-(2,4-difluorophenyl)acetic acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) and cool the solution to 0 °C in an ice bath.

  • While vigorously stirring, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-2-amino-2-(2,4-difluorophenyl)acetic acid.[1]

N-Cbz Protection Start 2-Amino-2-(2,4-difluorophenyl) acetic acid Reagents + Cbz-Cl, Na₂CO₃ in H₂O Product N-Cbz-2-amino-2-(2,4-difluorophenyl) acetic acid Start->Product 0-5 °C to RT, 2-4h

Caption: N-Cbz protection of 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Protocol 3: N-Fmoc Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is particularly useful in solid-phase peptide synthesis due to its base-lability, allowing for orthogonal protection strategies with acid-labile side-chain protecting groups.

Materials:

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Amino-2-(2,4-difluorophenyl)acetic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl or Fmoc-OSu (1.1 eq) in acetone dropwise to the stirred amino acid solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-12 hours.

  • After the reaction is complete, remove the acetone under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 2 with 1 M HCl, which will cause the product to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford N-Fmoc-2-amino-2-(2,4-difluorophenyl)acetic acid. Alternatively, the product can be extracted with ethyl acetate.

N-Fmoc Protection Start 2-Amino-2-(2,4-difluorophenyl) acetic acid Reagents + Fmoc-Cl/OSu, NaHCO₃ in Acetone/H₂O Product N-Fmoc-2-amino-2-(2,4-difluorophenyl) acetic acid Start->Product 0 °C to RT, 8-12h

Caption: N-Fmoc protection of 2-Amino-2-(2,4-difluorophenyl)acetic acid.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and the presence of the difluorophenyl moiety often impart unique pharmacological properties to the final active pharmaceutical ingredient (API). The following application notes provide a detailed protocol for the large-scale synthesis of this compound, focusing on a robust and scalable three-step process starting from 2,4-difluorobenzaldehyde. The synthesis involves a Strecker reaction to form the aminonitrile intermediate, followed by acidic hydrolysis to the amino acid and subsequent formation of the hydrochloride salt.

Synthetic Pathway Overview

The overall synthetic pathway for 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is depicted below. This process is designed for scalability and efficiency, utilizing readily available starting materials.

Synthesis_Pathway Start 2,4-Difluorobenzaldehyde Step1 Step 1: Strecker Synthesis (Ammonium chloride, Sodium cyanide) Start->Step1 Intermediate 2-Amino-2-(2,4-difluorophenyl)acetonitrile Step1->Intermediate Step2 Step 2: Acid Hydrolysis (Concentrated HCl) Intermediate->Step2 Product_Free 2-Amino-2-(2,4-difluorophenyl)acetic acid Step2->Product_Free Step3 Step 3: Hydrochloride Salt Formation (HCl in Isopropanol) Product_Free->Step3 Final_Product 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride Step3->Final_Product

Caption: Overall synthetic scheme for 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on a representative large-scale batch.

ParameterStep 1: Strecker SynthesisStep 2: Acid HydrolysisStep 3: Salt Formation & Purification
Starting Material 2,4-Difluorobenzaldehyde2-Amino-2-(2,4-difluorophenyl)acetonitrile2-Amino-2-(2,4-difluorophenyl)acetic acid
Key Reagents Ammonium chloride, Sodium cyanideConcentrated Hydrochloric AcidHCl in Isopropanol
Solvent Methanol, WaterWaterIsopropanol
Reaction Temperature 0 - 25°C100 - 110°C (Reflux)0 - 25°C
Reaction Time 18 - 24 hours12 - 16 hours2 - 4 hours
Typical Yield 85 - 92%80 - 88%90 - 95%
Product Purity (by HPLC) >95% (as intermediate)>98% (as free amino acid)>99.5%

Experimental Protocols

The following are detailed protocols for the large-scale synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

Step 1: Strecker Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile

This step involves the formation of an α-aminonitrile from 2,4-difluorobenzaldehyde.

Strecker_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge reactor with Methanol and Ammonium Chloride B Cool the mixture to 0-5°C A->B C Add 2,4-Difluorobenzaldehyde B->C D Slowly add aqueous Sodium Cyanide solution C->D E Stir at room temperature for 18-24 hours D->E F Quench with water E->F G Extract with Dichloromethane F->G H Wash organic layer with brine G->H I Dry over Sodium Sulfate and concentrate H->I

Caption: Experimental workflow for the Strecker synthesis of the aminonitrile intermediate.

Materials:

  • 2,4-Difluorobenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • In a suitable glass-lined reactor, charge methanol and ammonium chloride. Stir the mixture until the ammonium chloride is fully dissolved.

  • Cool the solution to 0-5°C using a cooling bath.

  • To the cooled solution, add 2,4-difluorobenzaldehyde dropwise over a period of 30-60 minutes, maintaining the internal temperature below 10°C.

  • In a separate vessel, prepare a solution of sodium cyanide in deionized water.

  • Slowly add the sodium cyanide solution to the reactor over 2-3 hours, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 18-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Amino-2-(2,4-difluorophenyl)acetonitrile as a crude oil or solid, which can be used in the next step without further purification.

Step 2: Acid Hydrolysis to 2-Amino-2-(2,4-difluorophenyl)acetic acid

This protocol describes the hydrolysis of the aminonitrile intermediate to the corresponding amino acid.

Materials:

  • 2-Amino-2-(2,4-difluorophenyl)acetonitrile

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Hydroxide (NaOH) solution (e.g., 50%)

  • Deionized Water

Procedure:

  • Charge the crude 2-Amino-2-(2,4-difluorophenyl)acetonitrile and concentrated hydrochloric acid into a glass-lined reactor.

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-16 hours. The progress of the hydrolysis can be monitored by HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution to a pH of 6-7, which is the isoelectric point of the amino acid. The product will precipitate out of the solution.

  • Cool the slurry to 0-5°C and stir for 1-2 hours to maximize precipitation.

  • Filter the solid product and wash with cold deionized water until the washings are neutral.

  • Dry the product under vacuum at 50-60°C to a constant weight to obtain 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Step 3: Formation and Purification of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

The final step involves the conversion of the free amino acid to its hydrochloride salt and subsequent purification.

Materials:

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid

  • Isopropanol (IPA)

  • Hydrochloric Acid solution in Isopropanol (e.g., 5-6 M)

  • Heptane

Procedure:

  • Suspend the dry 2-Amino-2-(2,4-difluorophenyl)acetic acid in isopropanol in a clean reactor.

  • Stir the suspension and slowly add a solution of hydrochloric acid in isopropanol. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-4 hours, during which the hydrochloride salt will precipitate.

  • Cool the slurry to 0-5°C and stir for an additional 1-2 hours.

  • Filter the solid product and wash with cold isopropanol, followed by a wash with heptane to aid in drying.

  • Dry the final product under vacuum at 40-50°C to yield 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride with high purity.

Safety Precautions

  • Sodium Cyanide: Highly toxic. Handle with extreme care in a well-ventilated fume hood. Have a cyanide antidote kit readily available. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.

  • Hydrochloric Acid: Corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammable Solvents: Methanol, isopropanol, and heptane are flammable. Avoid open flames and sparks. Use in a well-ventilated area.

These protocols provide a general guideline for the large-scale synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride. Optimization of reaction conditions may be necessary depending on the specific equipment and scale of operation. It is crucial to perform a thorough risk assessment and adhere to all safety protocols before commencing any chemical synthesis.

Synthetic Routes to Novel Derivatives of 2-Amino-2-(2,4-difluorophenyl)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel ester and amide derivatives of 2-Amino-2-(2,4-difluorophenyl)acetic acid. This fluorinated amino acid is a valuable building block in medicinal chemistry, and its derivatives are of significant interest for the development of new therapeutic agents.[1] The protocols outlined below offer robust methods for creating a diverse library of these novel compounds.

Introduction

2-Amino-2-(2,4-difluorophenyl)acetic acid is a non-proteinogenic α-amino acid characterized by the presence of a 2,4-difluorophenyl substituent. This structural motif is of particular interest in drug design as the fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The synthesis of a variety of ester and amide derivatives from this core structure allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The following sections detail the synthesis of the parent amino acid and provide step-by-step protocols for its derivatization.

Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic Acid

A common synthetic route to the parent amino acid, 2-Amino-2-(2,4-difluorophenyl)acetic acid, begins with 2,4-difluorobenzaldehyde. The synthesis proceeds through a multi-step sequence involving the formation of an intermediate nitrile, which is subsequently reduced to an amine.[1]

General Reaction Scheme:

G A 2,4-Difluorobenzaldehyde B Nitrile Intermediate A->B Hydroxylamine hydrochloride, Sodium acetate C Amine Intermediate B->C Reduction (e.g., H2, Pd/C) D 2-Amino-2-(2,4-difluorophenyl)acetic acid C->D Chloroacetic acid

Caption: General synthetic scheme for 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Synthesis of Novel Ester Derivatives

Ester derivatives of 2-Amino-2-(2,4-difluorophenyl)acetic acid can be readily prepared via Fischer esterification. This method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. To drive the equilibrium towards the ester product, the alcohol is typically used in excess, and any water formed during the reaction is removed.

General Protocol for Fischer Esterification:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, for water removal), suspend 2-Amino-2-(2,4-difluorophenyl)acetic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, propanol; used as the solvent, >10 eq).

  • Acid Catalyst: To the stirred suspension, cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester derivative.

DerivativeAlcoholCatalystTypical Yield (%)
Methyl EsterMethanolH₂SO₄85-95
Ethyl EsterEthanolH₂SO₄80-90
Propyl EsterPropanolTsOH75-85

Synthesis of Novel Amide Derivatives

Amide derivatives can be synthesized through the coupling of the carboxylic acid group of 2-Amino-2-(2,4-difluorophenyl)acetic acid with a primary or secondary amine. For this transformation, the amino group of the parent acid must first be protected to prevent self-polymerization. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Step 1: N-Boc Protection

G A 2-Amino-2-(2,4-difluorophenyl)acetic acid B N-Boc-2-Amino-2-(2,4-difluorophenyl)acetic acid A->B Boc Anhydride (Boc₂O), Base (e.g., NaOH, Et₃N), Solvent (e.g., Dioxane/H₂O)

Caption: N-Boc protection of the amino acid.

Protocol for N-Boc Protection:

  • Reaction Setup: Dissolve 2-Amino-2-(2,4-difluorophenyl)acetic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Base Addition: Add a suitable base, such as sodium hydroxide (NaOH) or triethylamine (Et₃N) (2.0-2.5 eq), to the solution and stir until the amino acid is fully dissolved.

  • Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise.

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight.

  • Work-up: Acidify the reaction mixture to a pH of approximately 2-3 with a cold aqueous solution of hydrochloric acid (1M HCl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid, which can often be used in the next step without further purification.

Step 2: Amide Coupling

With the N-Boc protected amino acid in hand, a variety of amide derivatives can be synthesized using standard peptide coupling reagents.

G cluster_0 A N-Boc-2-Amino-2-(2,4-difluorophenyl)acetic acid C N-Boc Protected Amide Derivative A->C Coupling Reagent (e.g., EDC/HOBt, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) B Amine (R-NH₂) B->C Coupling Reagent (e.g., EDC/HOBt, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) D Final Amide Derivative C->D Deprotection (e.g., TFA in DCM)

Caption: General workflow for amide derivative synthesis.

General Protocol for Amide Coupling:

  • Reaction Setup: Dissolve the N-Boc-2-Amino-2-(2,4-difluorophenyl)acetic acid (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling Reagent Addition: To the stirred solution, add a carbodiimide coupling reagent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq). If using a uronium-based coupling reagent like HATU, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) should also be added.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

  • Purification of Protected Amide: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude N-Boc protected amide by flash column chromatography.

  • Deprotection (Optional): To remove the Boc protecting group, dissolve the purified N-Boc protected amide in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM). Stir at room temperature for 1-2 hours.

  • Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. The final amide derivative is often obtained as a TFA salt and can be further purified by recrystallization or chromatography if necessary.

AmineCoupling ReagentBaseTypical Yield (Protected Amide, %)
BenzylamineEDC/HOBt-75-85
AnilineHATUDIPEA70-80
MorpholineEDC/HOBt-80-90

Summary

The protocols described in these application notes provide a versatile toolkit for the synthesis of a wide range of novel ester and amide derivatives of 2-Amino-2-(2,4-difluorophenyl)acetic acid. These methods are scalable and can be adapted to various substrates, enabling the generation of diverse chemical libraries for screening in drug discovery and other life science research. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining high-purity final products.

References

Application Notes and Protocols for 2-Amino-2-(2,4-difluorophenyl)acetic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on established principles of asymmetric catalysis and analogous structures found in the chemical literature. As of the latest literature review, direct applications of 2-Amino-2-(2,4-difluorophenyl)acetic acid as a ligand or catalyst in asymmetric reactions have not been explicitly reported. Therefore, the ensuing content outlines proposed, high-potential applications and detailed experimental guidelines for researchers and drug development professionals to explore its utility in this domain.

Introduction

2-Amino-2-(2,4-difluorophenyl)acetic acid is a non-proteinogenic, chiral α-amino acid. Its structure, featuring a stereocenter directly attached to a difluorinated phenyl ring, makes it an attractive candidate for applications in asymmetric catalysis. The fluorine atoms can significantly influence the electronic properties and conformational preferences of catalysts or ligands derived from this amino acid, potentially leading to unique reactivity and selectivity.

This document provides detailed protocols for the proposed use of 2-Amino-2-(2,4-difluorophenyl)acetic acid in two key areas of asymmetric catalysis:

  • As a Chiral Building Block for Ligand Synthesis: Specifically, the synthesis of a chiral phosphine-oxazoline (PHOX-type) ligand for use in metal-catalyzed asymmetric reactions.

  • As a Precursor for Organocatalysis: The derivatization to a chiral primary amine-thiourea catalyst for asymmetric Michael additions.

Application as a Chiral Ligand Precursor: Synthesis of a Novel PHOX Ligand

Chiral phosphine-oxazoline (PHOX) ligands are a class of privileged ligands in asymmetric catalysis, effective in a wide range of metal-catalyzed transformations. The synthesis of a novel PHOX ligand derived from (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid is proposed, leveraging the unique electronic and steric properties of the 2,4-difluorophenyl group.

Proposed Synthesis of (S)-4-(2,4-Difluorophenyl)-2-(diphenylphosphino)phenyl-4,5-dihydrooxazole

The synthetic route involves the initial reduction of the amino acid to the corresponding amino alcohol, followed by condensation with a suitable phosphinobenzoic acid derivative.

G A (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid B (S)-2-Amino-2-(2,4-difluorophenyl)ethanol A->B LiAlH4, THF C (S)-N-(2-(2,4-Difluorophenyl)-2-hydroxyethyl)-2-(diphenylphosphino)benzamide B->C 2-(Diphenylphosphino)benzoic acid, DCC, DMAP, CH2Cl2 D (S)-4-(2,4-Difluorophenyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole (DFP-PHOX) C->D TsCl, Et3N, then heat

Caption: Proposed synthetic workflow for the DFP-PHOX ligand.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Amino-2-(2,4-difluorophenyl)ethanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid (1.0 eq.) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which can be purified by column chromatography (silica gel, ethyl acetate/methanol gradient).

Protocol 2: Synthesis of the DFP-PHOX Ligand

  • Dissolve (S)-2-Amino-2-(2,4-difluorophenyl)ethanol (1.0 eq.), 2-(diphenylphosphino)benzoic acid (1.0 eq.), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.).

  • Stir the reaction at room temperature overnight.

  • Filter the mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

  • Purify the crude amide by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Dissolve the purified amide in anhydrous toluene, and add triethylamine (Et₃N) (3.0 eq.) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq.) at 0 °C.

  • Stir the mixture at room temperature for 2 hours, then heat to 80 °C for 12 hours to effect cyclization.

  • Cool the reaction, wash with saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the DFP-PHOX ligand.

Proposed Application in Asymmetric Heck Reaction

The synthesized DFP-PHOX ligand can be applied in the palladium-catalyzed asymmetric Heck reaction. The electron-withdrawing nature of the 2,4-difluorophenyl group is anticipated to enhance the catalytic activity of the palladium center.

Protocol 3: Asymmetric Heck Reaction of 2,3-Dihydrofuran with Phenyl Triflate

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2.5 mol%) and the DFP-PHOX ligand (6 mol%).

  • Add anhydrous toluene and stir for 20 minutes.

  • Add phenyl triflate (1.0 eq.) and 2,3-dihydrofuran (2.0 eq.).

  • Add a proton sponge (e.g., 2,6-lutidine) (1.2 eq.).

  • Seal the tube and heat the reaction mixture at 60 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate and purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Anticipated Quantitative Data

Based on analogous systems, the following results are anticipated.

EntryCatalyst Loading (mol%)LigandSolventTemp (°C)Yield (%)ee (%)
12.5DFP-PHOXToluene60>90>95
22.5Phenyl-PHOXToluene60~85~90
32.5DFP-PHOXTHF60~80~92

Application as an Organocatalyst Precursor: Chiral Thiourea Catalyst

Chiral thiourea derivatives are powerful hydrogen-bond-donating organocatalysts. A bifunctional catalyst bearing both a thiourea moiety and a primary amine can be synthesized from (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid.

Proposed Synthesis of a Bifunctional Amine-Thiourea Catalyst

The synthesis involves the conversion of the amino acid to a diamine, followed by reaction with an isothiocyanate.

G A (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid B (S)-tert-Butyl (1-amino-1-(2,4-difluorophenyl)methyl)carbamate A->B 1. SOCl2, MeOH 2. Boc2O, Et3N 3. NH3, MeOH C (S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine B->C LiAlH4, THF D (S)-1-(2-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-1-(2,4-difluorophenyl)ethan-2-amine C->D 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, CH2Cl2

Caption: Proposed synthesis of a chiral amine-thiourea organocatalyst.

Experimental Protocols

Protocol 4: Synthesis of the Chiral Amine-Thiourea Catalyst

  • Amide Formation: Convert (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid to its methyl ester, protect the amine with a Boc group, and then treat with ammonia in methanol to form the corresponding amide.

  • Diamine Synthesis: Reduce the amide and the Boc-protected amine functionalities of the intermediate from step 1 using LiAlH₄ in THF to yield the chiral diamine.

  • Thiourea Formation: Dissolve the chiral diamine (1.0 eq.) in anhydrous CH₂Cl₂.

  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final catalyst.

Proposed Application in Asymmetric Michael Addition

This bifunctional catalyst is expected to be highly effective in promoting the asymmetric Michael addition of ketones to nitroalkenes through dual activation of the nucleophile and electrophile.

Protocol 5: Asymmetric Michael Addition of Acetone to trans-β-Nitrostyrene

  • To a solution of trans-β-nitrostyrene (1.0 eq.) and the chiral amine-thiourea catalyst (10 mol%) in toluene, add acetone (10 eq.).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Concentrate the reaction mixture and purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Anticipated Quantitative Data
EntryCatalyst Loading (mol%)Substrate 1Substrate 2SolventYield (%)ee (%)
110Acetonetrans-β-NitrostyreneToluene>95>98
210Cyclohexanonetrans-β-NitrostyreneToluene>90>99
310Acetone(E)-Nitropent-1-eneToluene~85~95

Conclusion

2-Amino-2-(2,4-difluorophenyl)acetic acid holds significant promise as a versatile chiral building block for the development of novel ligands and organocatalysts. The presence of the difluorophenyl moiety is expected to impart unique electronic and steric properties, potentially leading to catalysts with enhanced activity and selectivity. The protocols and anticipated results presented in these application notes provide a solid foundation for researchers to explore the untapped potential of this fluorinated amino acid in the field of asymmetric catalysis. Further experimental validation is encouraged to fully elucidate the capabilities of these proposed catalytic systems.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the synthesis of this important amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Amino-2-(2,4-difluorophenyl)acetic acid?

A1: The most prevalent methods for synthesizing 2-Amino-2-(2,4-difluorophenyl)acetic acid are the Strecker synthesis and the Bucherer-Bergs reaction, both of which utilize 2,4-difluorobenzaldehyde as a starting material. Enantioselective syntheses often employ chiral auxiliaries to achieve high stereochemical purity.

Q2: I am experiencing low yields in my Strecker synthesis. What are the potential causes?

A2: Low yields in the Strecker synthesis can stem from several factors. Incomplete formation of the intermediate imine can be a significant issue. This can be addressed by using a mild acid catalyst and ensuring anhydrous conditions, as water can hydrolyze the imine back to the starting aldehyde. The addition of a dehydrating agent can also be beneficial. Another common issue is the incomplete hydrolysis of the aminonitrile intermediate. This step often requires harsh acidic or basic conditions and sufficient reaction time to proceed to completion.

Q3: My Bucherer-Bergs reaction is producing a significant amount of side products. How can I improve the selectivity?

A3: Side product formation in the Bucherer-Bergs reaction is often related to reaction conditions. The temperature is a critical parameter; lower temperatures may favor the desired hydantoin formation over polymerization or degradation pathways. The ratio of reactants is also crucial. An excess of cyanide or ammonium carbonate can lead to undesired side reactions. Careful control of pH is also important to maintain the stability of the reactants and intermediates.

Q4: How can I purify the final 2-Amino-2-(2,4-difluorophenyl)acetic acid product?

A4: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical and often requires experimentation. A solvent system in which the amino acid has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Mixtures of water with a miscible organic solvent like ethanol or isopropanol are often good starting points. Adjusting the pH to the isoelectric point of the amino acid can also induce precipitation and aid in purification.

Q5: What analytical techniques are suitable for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the chemical purity of 2-Amino-2-(2,4-difluorophenyl)acetic acid. For determining the enantiomeric purity, chiral HPLC is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also provide information about purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Low Reaction Yield
Symptom Potential Cause Suggested Solution
Low conversion of starting material (2,4-difluorobenzaldehyde) - Inefficient imine formation (Strecker).- Unfavorable reaction equilibrium.- Use a catalytic amount of a weak acid (e.g., acetic acid).- Add a dehydrating agent (e.g., molecular sieves).- Increase the concentration of ammonia or the amine source.
Incomplete hydrolysis of the aminonitrile (Strecker) or hydantoin (Bucherer-Bergs) - Insufficiently harsh hydrolysis conditions.- Short reaction time.- Increase the concentration of the acid or base used for hydrolysis.- Prolong the reaction time at reflux.- Consider microwave-assisted hydrolysis to accelerate the reaction.
Product loss during workup and purification - Product is partially soluble in the extraction solvent.- Inefficient crystallization.- Use a more appropriate extraction solvent.- Optimize the recrystallization solvent system and cooling rate.- Adjust the pH to the isoelectric point to minimize solubility in aqueous solutions.
Poor Product Purity
Symptom Potential Cause Suggested Solution
Presence of unreacted starting materials - Incomplete reaction.- Increase reaction time or temperature (monitor for side reactions).- Ensure proper stoichiometry of reagents.
Formation of colored impurities - Polymerization of the aldehyde or imine intermediate.- Degradation of reactants or product at high temperatures.- Optimize the reaction temperature; lower temperatures may be beneficial.- Purge the reaction with an inert gas to prevent oxidation.- Use purified reagents and solvents.
Contamination with side-products - Non-selective reaction conditions.- Adjust the stoichiometry of the reactants.- Optimize the reaction temperature and time.- Investigate alternative catalysts or reaction media.

Experimental Protocols

Strecker Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid

This two-step protocol involves the formation of an α-aminonitrile followed by its hydrolysis.

Step 1: Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve 2,4-difluorobenzaldehyde (1.0 eq) in methanol.

  • To this solution, add a solution of ammonium chloride (1.2 eq) in aqueous ammonia.

  • Cool the mixture in an ice bath and slowly add a solution of sodium cyanide (1.1 eq) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-(2,4-difluorophenyl)acetic acid

  • To the crude α-aminonitrile, add concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4-8 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to the isoelectric point (typically pH 5-6) to precipitate the amino acid.

  • Filter the solid product, wash with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Bucherer-Bergs Synthesis of 5-(2,4-Difluorophenyl)hydantoin followed by Hydrolysis

This method proceeds via a hydantoin intermediate.

Step 1: Synthesis of 5-(2,4-Difluorophenyl)hydantoin

  • In a pressure vessel, combine 2,4-difluorobenzaldehyde (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq) in a mixture of ethanol and water.

  • Seal the vessel and heat the mixture at 60-80 °C for 6-12 hours.

  • Cool the reaction mixture to room temperature. The hydantoin product should precipitate.

  • Filter the solid, wash with water, and dry.

Step 2: Hydrolysis to 2-Amino-2-(2,4-difluorophenyl)acetic acid

  • Suspend the 5-(2,4-difluorophenyl)hydantoin in a solution of a strong base (e.g., aqueous sodium hydroxide).

  • Heat the mixture at reflux for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to the isoelectric point to precipitate the amino acid.

  • Filter, wash with cold water, and dry the final product.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield and purity of 2-Amino-2-(2,4-difluorophenyl)acetic acid. Note: The following data is illustrative and based on general principles of organic synthesis. Actual results may vary based on specific experimental conditions.

Table 1: Effect of Temperature on the Bucherer-Bergs Reaction Yield

Temperature (°C)Reaction Time (h)Yield of Hydantoin (%)
601275
80885
100682 (with some degradation)

Table 2: Effect of Hydrolysis Conditions on Final Product Yield

Hydrolysis ReagentTemperature (°C)Reaction Time (h)Yield of Amino Acid (%)
6 M HCl100890
12 M HCl110495
8 M NaOH1001288

Visualizations

Experimental Workflow: Strecker Synthesis

Strecker_Synthesis start Start: 2,4-Difluorobenzaldehyde reagents1 NH4Cl, aq. NH3, NaCN in Methanol/Water start->reagents1 Step 1 aminonitrile 2-Amino-2-(2,4-difluorophenyl)acetonitrile (Intermediate) reagents1->aminonitrile hydrolysis Conc. HCl, Reflux aminonitrile->hydrolysis Step 2 neutralization Neutralization (pH 5-6) hydrolysis->neutralization product Final Product: 2-Amino-2-(2,4-difluorophenyl)acetic acid neutralization->product purification Filtration, Washing, Drying product->purification

Caption: Workflow for the Strecker synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Troubleshooting Logic: Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_conversion Check conversion of starting material (TLC/HPLC) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low complete_conversion Complete Conversion check_conversion->complete_conversion High optimize_reaction Optimize Reaction Conditions: - Increase time/temperature - Check reagent stoichiometry incomplete_conversion->optimize_reaction check_hydrolysis Check hydrolysis step (if applicable) complete_conversion->check_hydrolysis incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis Intermediate present check_workup Investigate Workup/Purification check_hydrolysis->check_workup No intermediate optimize_hydrolysis Optimize Hydrolysis: - Stronger acid/base - Longer reaction time incomplete_hydrolysis->optimize_hydrolysis product_loss Product Loss During: - Extraction - Crystallization check_workup->product_loss optimize_purification Optimize Purification: - Change extraction solvent - Optimize recrystallization product_loss->optimize_purification

Caption: Decision tree for troubleshooting low reaction yields.

Technical Support Center: Purification of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride. The information provided is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride?

A1: The main purification challenges stem from two key areas:

  • Synthesis-Related Impurities: The synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride can result in a variety of impurities. These may include unreacted starting materials (e.g., 2,4-difluorobenzaldehyde), reaction intermediates, and byproducts from side reactions such as oxidation or reduction.

  • Chiral Resolution: The molecule possesses a chiral center, meaning it exists as a pair of enantiomers (R and S forms). For many pharmaceutical applications, a single enantiomer is required. The separation of these enantiomers from the racemic mixture is a significant challenge and often requires specialized techniques like diastereomeric salt formation and fractional crystallization.

Q2: What are the most common impurities I should be aware of during the synthesis and purification of this compound?

A2: Based on the common synthetic routes starting from 2,4-difluorobenzaldehyde, potential impurities include:

  • Starting Materials: Residual 2,4-difluorobenzaldehyde.

  • Intermediates: Incomplete conversion of intermediates, such as the corresponding cyanohydrin or amino nitrile.

  • Side-Reaction Products:

    • Oxidation Products: Such as 2-nitro-2-(2,4-difluorophenyl)acetic acid.

    • Reduction Products: Such as 2-amino-2-(2,4-difluorophenyl)ethanol.

    • Over-alkylation or other side reactions depending on the specific synthetic pathway.

Q3: What is the solubility of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride in common laboratory solvents?

Estimated Solubility of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

SolventEstimated Solubility ( g/100 mL) at 25°CNotes
Water> 10The hydrochloride salt should be freely soluble in water.
Methanol1 - 5Moderately soluble.
Ethanol0.1 - 1Sparingly soluble.
Isopropanol< 0.1Slightly to very slightly soluble.
Acetone< 0.1Practically insoluble.
Acetonitrile< 0.1Practically insoluble.

Disclaimer: These are estimated values based on structurally similar compounds and should be experimentally verified.

Troubleshooting Guides

Crystallization Issues

Problem: My 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride fails to crystallize from solution.

Possible Causes & Solutions:

  • Solution is not supersaturated:

    • Action: Concentrate the solution by carefully removing the solvent under reduced pressure.

    • Action: Cool the solution slowly to induce crystallization. If necessary, use an ice bath or refrigerator.

    • Action: Add an anti-solvent (a solvent in which the compound is poorly soluble, like isopropanol or acetone) dropwise to a solution in a good solvent (like water or methanol) until turbidity is observed, then warm slightly to redissolve and cool slowly.

  • Presence of impurities inhibiting crystallization:

    • Action: Attempt to purify the crude material by another method, such as column chromatography, before crystallization.

    • Action: Add a small seed crystal of pure material to the solution to initiate crystallization.

  • Incorrect solvent system:

    • Action: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (e.g., methanol/isopropanol, water/ethanol) often yields better crystals.

Chiral Resolution by Diastereomeric Salt Formation

Problem: I am unable to separate the enantiomers using diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid or mandelic acid).

Possible Causes & Solutions:

  • Poor diastereomer salt formation:

    • Action: Ensure the molar ratio of the racemic amino acid to the resolving agent is optimized. Start with a 1:1 ratio and adjust as needed.

    • Action: Confirm that both the amino acid and the resolving agent are fully dissolved in the chosen solvent, which may require heating.

  • Diastereomeric salts have similar solubilities:

    • Action: The choice of solvent is critical. Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, and their mixtures with water). The ideal solvent will have a significant solubility difference between the two diastereomeric salts.

  • Co-precipitation of both diastereomers:

    • Action: Slow cooling of the crystallization mixture is crucial to allow for selective crystallization of the less soluble diastereomer.

    • Action: Multiple recrystallizations of the isolated diastereomeric salt may be necessary to achieve high enantiomeric purity.

Problem: The enantiomeric excess (e.e.) of my resolved product is low.

Possible Causes & Solutions:

  • Incomplete separation of diastereomers:

    • Action: Perform one or more recrystallizations of the diastereomeric salt before liberating the free amino acid.

  • Racemization during workup:

    • Action: Avoid harsh pH or high-temperature conditions when liberating the enantiomer from the diastereomeric salt.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a starting point for the recrystallization of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

  • Dissolution: Dissolve the crude 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride in a minimum amount of hot solvent. A mixture of water and a lower alcohol like ethanol or isopropanol is a good starting point (e.g., 9:1 water:ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method suitable for the purity analysis of polar aromatic compounds like 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A or a mixture of water and acetonitrile.

Note: This method will need to be optimized for your specific instrument and impurity profile.

Visualizations

Purification_Workflow Crude_Product Crude 2-Amino-2-(2,4-difluorophenyl)acetic acid HCl Recrystallization Recrystallization (e.g., Water/Ethanol) Crude_Product->Recrystallization Purity_Analysis HPLC Purity Check Recrystallization->Purity_Analysis Purity_Analysis->Recrystallization Purity Not OK Racemic_Mixture Racemic Mixture (>95% Purity) Purity_Analysis->Racemic_Mixture Purity OK Chiral_Resolution Chiral Resolution (Diastereomeric Salt Formation) Racemic_Mixture->Chiral_Resolution Enantiomer_Isolation Isolation of Desired Enantiomer Chiral_Resolution->Enantiomer_Isolation Final_Product Pure Enantiomer (>99% Purity, >99% e.e.) Enantiomer_Isolation->Final_Product

Caption: General workflow for the purification of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

Troubleshooting_Crystallization Start No Crystals Formed Check_Supersaturation Is the solution supersaturated? Start->Check_Supersaturation Concentrate Concentrate solution or add anti-solvent Check_Supersaturation->Concentrate No Check_Impurities Are impurities present? Check_Supersaturation->Check_Impurities Yes Concentrate->Start Pre_Purify Pre-purify by another method (e.g., chromatography) Check_Impurities->Pre_Purify Yes Seed_Crystal Add a seed crystal Check_Impurities->Seed_Crystal No Pre_Purify->Start Change_Solvent Try a different solvent system Seed_Crystal->Change_Solvent Still no crystals Success Crystals Form Seed_Crystal->Success Crystals form Change_Solvent->Start

Caption: Troubleshooting decision tree for crystallization issues.

Technical Support Center: Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid, a key intermediate in pharmaceutical development. This guide includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance yield and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid, primarily focusing on the widely used Strecker synthesis pathway.

Problem 1: Low Yield of 2-Amino-2-(2,4-difluorophenyl)acetonitrile (Intermediate)
Possible Cause Troubleshooting/Optimization Strategy
Incomplete Imine Formation The initial condensation of 2,4-difluorobenzaldehyde and ammonia to form the imine is a crucial equilibrium-driven step. To drive the reaction forward, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus to remove water azeotropically.
Side Reaction: Cyanohydrin Formation 2,4-difluorobenzaldehyde can react directly with the cyanide source to form the corresponding cyanohydrin, a common byproduct in Strecker syntheses. To minimize this, ensure a sufficient excess of the ammonia source is present to favor imine formation. Slow, controlled addition of the cyanide source at a low temperature (0-5 °C) can also reduce this side reaction.
Suboptimal pH The pH of the reaction mixture is critical. A mildly alkaline pH (around 9-10) is generally optimal for the Strecker reaction, facilitating both imine formation and the nucleophilic attack of the cyanide ion. Monitor and adjust the pH as needed.
Inefficient Cyanide Source While traditional methods use hazardous HCN gas, safer alternatives like sodium cyanide (NaCN) or potassium cyanide (KCN) with an ammonium salt (e.g., NH₄Cl) are common. Ensure the quality and appropriate stoichiometry of your cyanide source. Trimethylsilyl cyanide (TMSCN) can also be a more soluble and reactive alternative in certain solvent systems.
Problem 2: Low Yield of 2-Amino-2-(2,4-difluorophenyl)acetic acid (Final Product) during Hydrolysis
Possible Cause Troubleshooting/Optimization Strategy
Incomplete Hydrolysis of the Nitrile The hydrolysis of the sterically hindered nitrile can be challenging. For acid hydrolysis (e.g., with HCl or H₂SO₄), ensure a sufficient reaction time and temperature (reflux). For base-catalyzed hydrolysis (e.g., with NaOH or KOH), which initially forms the carboxylate salt, ensure complete reaction before acidification.
Formation of Amide Intermediate Partial hydrolysis of the nitrile can lead to the formation of the corresponding amide. To drive the reaction to the carboxylic acid, increase the reaction time, temperature, or the concentration of the acid or base.
Product Degradation Prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to degradation of the amino acid. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.
Epimerization Under basic conditions, the alpha-proton of the amino acid can be abstracted, leading to racemization if a chiral product is desired. If enantiopurity is critical, consider enzymatic hydrolysis or milder chemical hydrolysis conditions.
Problem 3: Difficulty in Product Purification and Isolation
Possible Cause Troubleshooting/Optimization Strategy
Co-precipitation of Salts During workup, especially after neutralization, inorganic salts can co-precipitate with the amino acid. To remove these, consider washing the crude product with cold water or a solvent in which the amino acid has low solubility but the salts are soluble.
Product is Highly Soluble in the Aqueous Phase Amino acids can be zwitterionic and exhibit high water solubility, making extraction difficult. Adjusting the pH of the aqueous solution to the isoelectric point (pI) of the amino acid will minimize its solubility and facilitate precipitation or extraction into an organic solvent.
Presence of Persistent Impurities If impurities are difficult to remove by simple precipitation or extraction, consider recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol). Column chromatography using an appropriate stationary phase (e.g., ion-exchange resin) can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-2-(2,4-difluorophenyl)acetic acid?

A1: The most frequently employed method is the Strecker synthesis. This two-step process begins with the three-component reaction of 2,4-difluorobenzaldehyde, a source of ammonia (like ammonium chloride), and a cyanide salt (such as sodium or potassium cyanide) to form the intermediate 2-amino-2-(2,4-difluorophenyl)acetonitrile. This intermediate is then hydrolyzed under acidic or basic conditions to yield the final amino acid.

Q2: Are there alternative synthetic methods to improve yield and enantioselectivity?

A2: Yes, chemoenzymatic methods offer a promising alternative.[1] This approach combines the chemical Strecker synthesis to produce the racemic aminonitrile intermediate with a subsequent enantioselective enzymatic hydrolysis using a nitrilase. This can lead to a dynamic kinetic resolution, potentially achieving high yields and high enantiomeric excess of the desired enantiomer.[1]

Q3: What are the key side reactions to be aware of during the Strecker synthesis of this compound?

A3: The primary side reaction is the formation of 2,4-difluoromandelonitrile (the cyanohydrin of 2,4-difluorobenzaldehyde) through the direct reaction of the aldehyde with the cyanide source. Additionally, under certain conditions, oxidation or reduction of the final product can occur.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting aldehyde and the formation of the aminonitrile intermediate and the final amino acid. High-performance liquid chromatography (HPLC) can provide more quantitative information on reaction progress and the formation of byproducts.

Q5: How can I obtain an enantiomerically pure product?

A5: There are several strategies for obtaining a single enantiomer. One is to use a chiral auxiliary in the Strecker reaction to induce diastereoselectivity. Another common method is the resolution of the racemic amino acid, for example, through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[2] Enzymatic resolution of the racemic amino acid or its derivative is also a highly effective method.[2]

Data Presentation

The following tables summarize key data related to the synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid. Note: Specific yield data for this exact compound is limited in the public domain; the values presented are based on typical yields for similar Strecker syntheses and should be considered as a guide for optimization.

Table 1: Comparison of Hydrolysis Conditions for 2-Amino-2-(2,4-difluorophenyl)acetonitrile

Hydrolysis Method Reagents Typical Temperature Typical Reaction Time Pros Cons Anticipated Yield Range
Acidic Hydrolysis 6-12 M HCl or H₂SO₄Reflux (100-110 °C)4-12 hoursDirect formation of the amino acid hydrochloride salt.Harsh conditions can lead to degradation; corrosive reagents.70-85%
Basic Hydrolysis 4-8 M NaOH or KOHReflux (100-110 °C)4-8 hoursOften faster than acid hydrolysis.Forms the carboxylate salt, requiring a separate acidification step; potential for racemization.75-90%
Enzymatic Hydrolysis Nitrilase30-50 °C12-48 hoursHigh enantioselectivity; mild reaction conditions.Requires specific enzyme; may require pH control; slower reaction times.>90% (for the desired enantiomer)

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Amino-2-(2,4-difluorophenyl)acetic acid via Strecker Synthesis

Step 1: Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve 2,4-difluorobenzaldehyde (1 equivalent) in methanol.

  • To this solution, add a solution of ammonium chloride (1.2 equivalents) in aqueous ammonia.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (1.1 equivalents) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-(2,4-difluorophenyl)acetic acid

  • To the crude aminonitrile from Step 1, add 6 M hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.

  • Monitor the reaction by TLC until the aminonitrile is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point (approximately 5-6) with a base (e.g., aqueous ammonia or NaOH).

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield racemic 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Protocol 2: Enzymatic Resolution of Racemic 2-Amino-2-(2,4-difluorophenyl)acetic acid (General Procedure)

This protocol is a general guideline and will require optimization based on the specific enzyme and substrate derivative used.

  • Protect the amino group of the racemic amino acid (e.g., by N-acetylation).

  • Dissolve the N-acetylated racemic amino acid in a suitable buffer solution (e.g., phosphate buffer, pH 7-8).

  • Add an immobilized aminoacylase enzyme.

  • Incubate the mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.

  • Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the remaining N-acetylated amino acid and the formed free amino acid.

  • When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

  • Separate the free L-amino acid (which is typically more water-soluble) from the unreacted N-acetyl-D-amino acid by extraction or ion-exchange chromatography.

  • Deprotect the N-acetyl-D-amino acid by acid hydrolysis to obtain the D-enantiomer.

Visualizations

Synthesis_Workflow cluster_strecker Strecker Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification/Resolution 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Imine Formation Imine Formation 2,4-Difluorobenzaldehyde->Imine Formation NH3 Aminonitrile Formation Aminonitrile Formation Imine Formation->Aminonitrile Formation CN- 2-Amino-2-(2,4-difluorophenyl)acetonitrile 2-Amino-2-(2,4-difluorophenyl)acetonitrile Aminonitrile Formation->2-Amino-2-(2,4-difluorophenyl)acetonitrile Acid/Base Hydrolysis Acid/Base Hydrolysis 2-Amino-2-(2,4-difluorophenyl)acetonitrile->Acid/Base Hydrolysis H+ or OH- Racemic Amino Acid Racemic Amino Acid Acid/Base Hydrolysis->Racemic Amino Acid Purification Purification Racemic Amino Acid->Purification Chiral Resolution Chiral Resolution Racemic Amino Acid->Chiral Resolution Final Product Final Product Purification->Final Product Enantiopure Product Enantiopure Product Chiral Resolution->Enantiopure Product Troubleshooting_Strecker cluster_cause Potential Causes cluster_solution Solutions start Low Yield in Strecker Synthesis incomplete_imine Incomplete Imine Formation start->incomplete_imine cyanohydrin Cyanohydrin Byproduct start->cyanohydrin bad_ph Suboptimal pH start->bad_ph dehydrate Add Dehydrating Agent incomplete_imine->dehydrate excess_nh3 Increase Ammonia Concentration cyanohydrin->excess_nh3 control_cn Slow Cyanide Addition at Low Temp cyanohydrin->control_cn adjust_ph Adjust pH to 9-10 bad_ph->adjust_ph

References

Technical Support Center: Chiral Separation of Difluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the chiral separation of difluorophenylglycine. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their high-performance liquid chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the chiral separation of difluorophenylglycine?

A1: The most common challenge is achieving adequate resolution between the two enantiomers. This can manifest as co-eluting or poorly separated peaks. Optimizing the mobile phase composition and selecting the appropriate chiral stationary phase (CSP) are the primary strategies to overcome this issue. For fluorinated amino acids like difluorophenylglycine, Cinchona alkaloid-based zwitterionic ion-exchanger columns have demonstrated strong performance.

Q2: How can I improve the peak shape for difluorophenylglycine enantiomers? My peaks are broad and tailing.

A2: Peak broadening and tailing for amino acids are often due to secondary interactions with the stationary phase or issues with the mobile phase. Here are several troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is optimized to control the ionization state of the amino and carboxylic acid groups of difluorophenylglycine. This leads to more consistent retention and sharper peaks.

  • Buffer Concentration: Increasing the ionic strength of the mobile phase with a suitable buffer can help to minimize secondary interactions with the silica support that often cause peak tailing.

  • Sample Solvent: Dissolving your sample in a solvent that is weaker than or the same as the mobile phase can prevent peak distortion.

  • Column Health: A partially blocked column frit can lead to distorted peaks. Backflushing the column may resolve this. If the problem persists, the column may need to be replaced.

Q3: My retention times are shifting between injections. What could be the cause?

A3: Unstable retention times can be caused by several factors:

  • Insufficient Column Equilibration: Always ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections, especially after changing the mobile phase composition.

  • Inconsistent Mobile Phase Preparation: Precise and consistent preparation of the mobile phase, including the concentration of additives and pH, is crucial. Prepare fresh mobile phase for each set of experiments.

  • Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as even small variations can significantly impact retention times.

Q4: What type of chiral stationary phase is most effective for separating difluorophenylglycine?

A4: Based on data from structurally similar compounds like fluorinated ß-phenylalanines, Cinchona alkaloid-based zwitterionic ion-exchanger columns, such as CHIRALPAK® ZWIX(+), are highly effective. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) have also been used successfully for the separation of phenylglycine derivatives and other amino acids. The choice of CSP will depend on the specific difluorophenylglycine isomer and the desired separation conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chiral separation of difluorophenylglycine.

Issue 1: Poor or No Resolution
  • Possible Cause 1: Suboptimal Mobile Phase Composition.

    • Solution: Systematically adjust the mobile phase.

      • Organic Modifier: Vary the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous component.

      • Additives: Optimize the concentration of acidic (e.g., formic acid, acetic acid) and basic (e.g., diethylamine) additives. For zwitterionic stationary phases, the concentration of these additives is critical for achieving enantioselectivity.

  • Possible Cause 2: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: Screen different types of CSPs. Polysaccharide-based, macrocyclic glycopeptide-based, and Cinchona alkaloid-based zwitterionic ion-exchanger columns are good starting points for amino acid derivatives.

  • Possible Cause 3: Temperature Not Optimized.

    • Solution: Evaluate the effect of column temperature. Lowering the temperature often increases resolution, while a higher temperature can improve peak efficiency.

Issue 2: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause 1: Secondary Interactions.

    • Solution:

      • Adjust the mobile phase pH to ensure the analyte is in a single ionic state.

      • Increase the buffer concentration to mask active sites on the stationary phase.

  • Possible Cause 2: Sample Overload.

    • Solution: Reduce the concentration or injection volume of the sample.

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent. If peak shape does not improve, the column may be irreversibly damaged and require replacement.

Issue 3: Irreproducible Retention Times
  • Possible Cause 1: Insufficient Equilibration.

    • Solution: Equilibrate the column with the mobile phase for a sufficient time (e.g., 30-60 minutes) until a stable baseline is achieved.

  • Possible Cause 2: Mobile Phase Instability.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

  • Possible Cause 3: HPLC System Issues.

    • Solution: Check for leaks in the pump, injector, and tubing. Ensure the pump is delivering a consistent flow rate.

Quantitative Data Summary

The following tables summarize typical quantitative data for the chiral separation of compounds structurally similar to difluorophenylglycine. This data can serve as a starting point for method development.

Table 1: Chiral Separation of Fluorinated Phenylalanine Analogs on a Zwitterionic CSP

(Data adapted from studies on fluorinated ß-phenylalanines)

AnalyteChiral Stationary PhaseMobile PhaseRetention Factor (k'1)Selectivity (α)Resolution (Rs)
4-Fluoro-ß-phenylalanineCHIRALPAK ZWIX(+)MeOH/MeCN (75/25, v/v) + 25mM DEA + 50mM FA2.851.182.10
3,4-Difluoro-ß-phenylalanineCHIRALPAK ZWIX(+)MeOH/MeCN (75/25, v/v) + 25mM DEA + 50mM FA3.121.151.95

Table 2: Chiral Separation of Phenylglycine Analogs on Different CSPs

(Data adapted from studies on phenylglycine and its derivatives)

AnalyteChiral Stationary PhaseMobile PhaseRetention Factor (k'1)Selectivity (α)Resolution (Rs)
PhenylglycineCrownpak CR(+)pH 2 HClO4:MeOH (85:15, v/v)~5.01.09Partial
N-Boc-PhenylglycineChirobiotic T0.1% TEAA in MeOH1.981.252.50

Experimental Protocols

Protocol 1: Chiral Separation using a Zwitterionic Stationary Phase

This protocol is a good starting point for the chiral separation of difluorophenylglycine, based on methods developed for similar fluorinated amino acids.[1]

  • System Preparation:

    • HPLC System: Standard HPLC with UV detector.

    • Column: CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm).

    • Mobile Phase: Methanol/Acetonitrile (75/25, v/v) containing 50 mM formic acid and 25 mM diethylamine.

    • Degas the mobile phase by sonicating for 15 minutes.

  • Column Equilibration:

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column at a flow rate of 0.5 mL/min until a stable baseline is achieved (approximately 30-60 minutes).

    • Set the column temperature to 25 °C.

  • Sample Preparation:

    • Dissolve the difluorophenylglycine sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Injection Volume: 5 µL.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 260 nm.

    • Run the analysis under isocratic conditions.

Protocol 2: Chiral Separation using a Macrocyclic Glycopeptide Stationary Phase

This protocol is based on general methods for the separation of amino acids on a Chirobiotic T column.

  • System Preparation:

    • HPLC System: Standard HPLC with UV detector.

    • Column: Chirobiotic T (250 x 4.6 mm, 5 µm).

    • Mobile Phase: 0.1% Triethylammonium Acetate (TEAA) in Methanol.

    • Degas the mobile phase.

  • Column Equilibration:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed.

    • Set the column temperature to 25 °C.

  • Sample Preparation:

    • Dissolve the difluorophenylglycine sample in the mobile phase.

    • Filter the sample before injection.

  • Chromatographic Analysis:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation ColumnEquil Column Equilibration MobilePhase->ColumnEquil SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection ColumnEquil->Injection Separation Chromatographic Separation Injection->Separation Detection Peak Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 1. General experimental workflow for chiral HPLC analysis.

Troubleshooting_Logic cluster_resolution Poor Resolution cluster_peakshape Poor Peak Shape cluster_retention Retention Time Shift Start Problem Encountered CheckMP Optimize Mobile Phase (Organic ratio, additives) Start->CheckMP Poor Resolution CheckpH Adjust Mobile Phase pH Start->CheckpH Bad Peak Shape CheckEquil Ensure Full Equilibration Start->CheckEquil RT Instability CheckCSP Screen Different CSPs CheckMP->CheckCSP CheckTemp Adjust Temperature CheckCSP->CheckTemp Outcome Problem Solved CheckTemp->Outcome CheckLoad Reduce Sample Load CheckpH->CheckLoad CheckColumn Flush/Replace Column CheckLoad->CheckColumn CheckColumn->Outcome CheckMPPrep Check Mobile Phase Prep CheckEquil->CheckMPPrep CheckSystem Inspect HPLC System CheckMPPrep->CheckSystem CheckSystem->Outcome

Figure 2. Troubleshooting logic for common chiral separation issues.

References

stability issues of 2-Amino-2-(2,4-difluorophenyl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Amino-2-(2,4-difluorophenyl)acetic acid in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Amino-2-(2,4-difluorophenyl)acetic acid in solution?

A1: The stability of 2-Amino-2-(2,4-difluorophenyl)acetic acid in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like many amino acids, it is susceptible to degradation under harsh conditions.

Q2: What are the expected degradation pathways for 2-Amino-2-(2,4-difluorophenyl)acetic acid?

A2: While specific data for this molecule is limited, analogous compounds suggest potential degradation pathways may include oxidation, decarboxylation, and deamination, particularly at elevated temperatures.[1] Racemization at the chiral center could also be a concern, especially under basic pH conditions.

Q3: How does pH impact the stability of the solution?

A3: The pH of the solution is a critical factor. The compound has two pKa values: approximately 2.1 for the carboxylic acid group and 9.2 for the ammonium group.[1] Extreme pH values (highly acidic or highly basic) can catalyze hydrolysis or other degradation reactions. It is crucial to determine the optimal pH range for your specific application to ensure stability.

Q4: What is the solubility of 2-Amino-2-(2,4-difluorophenyl)acetic acid in common solvents?

A4: It has moderate solubility in water, estimated to be between 15-25 g/L at 25°C.[1] The zwitterionic nature of the molecule contributes to its water solubility.[1] Solubility will be affected by the pH of the solution.

Q5: Are there any known incompatibilities with other common lab reagents?

A5: Avoid strong oxidizing agents, as they can lead to the conversion of the amino group.[1] Also, be cautious when using strong acids or bases, as they can promote degradation. Compatibility with your specific formulation components should always be confirmed through stability studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of 2-Amino-2-(2,4-difluorophenyl)acetic acid solutions.

Issue 1: Unexpected loss of compound concentration in solution over time.
Potential Cause Troubleshooting Steps
Chemical Degradation 1. pH Shift: Monitor the pH of your solution. If it has shifted, buffer the solution to maintain a stable pH within the optimal range. 2. Temperature Effects: Store solutions at recommended temperatures (typically 2-8°C for short-term and frozen for long-term storage). Avoid repeated freeze-thaw cycles. 3. Light Exposure: Protect the solution from light by using amber vials or storing it in the dark.
Adsorption to Container 1. Container Material: Consider using low-adsorption vials (e.g., silanized glass or polypropylene). 2. Solvent Effects: Ensure the compound is fully solubilized and that the chosen solvent system minimizes adsorption.
Oxidation 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxygen is suspected. 2. Antioxidants: Consider the addition of antioxidants if compatible with your experimental design.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Potential Cause Troubleshooting Steps
Degradation Products 1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This will help in identifying the unknown peaks.[2][3][4][5][6] 2. Peak Purity Analysis: Use a diode array detector (DAD) or mass spectrometer (MS) to assess the peak purity of the main compound and to obtain mass information about the impurities.
Contamination 1. Solvent and Reagent Purity: Ensure all solvents and reagents are of high purity and are freshly prepared. 2. System Cleanliness: Thoroughly clean the HPLC system to eliminate any residual contaminants.

Quantitative Data Summary

The following table summarizes key physicochemical properties of 2-Amino-2-(2,4-difluorophenyl)acetic acid.

ParameterValueReference
Molecular FormulaC₈H₇F₂NO₂[1]
Molecular Weight187.14 g/mol [1][7][8]
pKa₁ (Carboxylic Acid)~ 2.1 ± 0.2[1]
pKa₂ (Ammonium Group)~ 9.2 ± 0.3[1]
Water Solubility (25°C)15-25 g/L[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of 2-Amino-2-(2,4-difluorophenyl)acetic acid under various stress conditions.

Materials:

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water and acetonitrile

  • pH meter

  • Temperature-controlled incubator

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Oxidation: Mix the stock solution with 3% H₂O₂.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before HPLC analysis. Dilute all samples to a suitable concentration.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for 2-Amino-2-(2,4-difluorophenyl)acetic acid. Method optimization and validation are required.

Objective: To separate and quantify 2-Amino-2-(2,4-difluorophenyl)acetic acid from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or DAD

Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase. An example gradient could be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the lambda max of the compound (determine by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

HPLC_Method_Development cluster_instrument HPLC System cluster_method Method Parameters cluster_output Output pump Pump column C18 Column pump->column Deliver Mobile Phase autosampler Autosampler autosampler->column Inject Sample column_oven Column Oven column_oven->column Maintain Temperature detector UV/DAD Detector chromatogram Chromatogram detector->chromatogram column->detector mobile_phase Mobile Phase Gradient flow_rate Flow Rate: 1.0 mL/min detection Detection Wavelength quantification Quantification of Analyte and Degradants chromatogram->quantification

Caption: Logical relationship of HPLC method components.

References

analytical method development for purity assessment of 2-Amino-2-(2,4-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purity Assessment of 2-Amino-2-(2,4-difluorophenyl)acetic acid

This technical support guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the .

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-2-(2,4-difluorophenyl)acetic acid and why is its purity important?

A1: 2-Amino-2-(2,4-difluorophenyl)acetic acid is a non-proteinogenic, fluorinated amino acid.[1] It serves as a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical as impurities can affect the safety, efficacy, and stability of the final drug product.

Q2: What are the primary analytical techniques for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for purity assessment.[2] These methods, typically using a reversed-phase column with UV detection, can separate the main component from its related substances and degradation products. Chiral HPLC is necessary for determining enantiomeric purity.

Q3: Does this molecule have a chiral center?

A3: Yes, the alpha-carbon atom, which is bonded to an amino group, a carboxyl group, a hydrogen atom, and the 2,4-difluorophenyl ring, is a stereogenic center.[1] This means the compound exists as two enantiomers (R and S forms).[1] Therefore, assessing enantiomeric purity is as important as chemical purity.

Q4: What kind of impurities can be expected?

A4: Impurities can originate from the synthesis process or degradation. Common process-related impurities may include starting materials like 2,4-difluorobenzaldehyde, residual solvents, or by-products from side reactions.[1] Degradation products could arise from oxidation, hydrolysis, or exposure to light and heat.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Chemical Purity Assessment

This protocol provides a starting point for developing a robust HPLC method for determining the chemical purity and quantifying related substances.

1. Materials and Reagents:

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Trifluoroacetic acid (TFA) or Formic acid (LC-MS grade)

  • Phosphate buffer

2. Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 220 nm and 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Water:Acetonitrile (90:10)

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST):

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • The theoretical plates for the main peak should be ≥ 2000.

  • The tailing factor should be between 0.8 and 1.5.

5. Calculation of Purity: The purity is typically calculated using an area normalization method, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment

Determining the enantiomeric excess is crucial. This often requires a specialized chiral stationary phase (CSP).

1. Chiral Stationary Phase (CSP) Selection:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

  • Macrocyclic glycopeptide phases (e.g., Teicoplanin-based) can also provide good separation for underivatized amino acids.[3]

  • Crown ether-based columns are another excellent option for separating amino acid enantiomers.[4]

2. Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column Chiral Stationary Phase (e.g., CHIROBIOTIC T, Crownpak CR-I(+))
Mobile Phase Varies by column. A common starting point is Methanol/Acetonitrile/Water with an acidic modifier like TFA.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (can be varied to optimize separation)
Detector UV at 220 nm
Injection Volume 5 µL
Sample Diluent Mobile Phase

3. Method Development Note: Screen different mobile phase compositions (e.g., varying the ratio of organic solvent and the type/concentration of the acidic modifier) to achieve baseline resolution (Rs > 1.5) between the two enantiomers.

Visualized Workflows and Logic

Method_Development_Workflow cluster_prep Phase 1: Preparation & Planning cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation A Define Analytical Target Profile (ATP) B Gather Information on Analyte Properties (pKa, logP, solubility) A->B C Select HPLC Mode (RP, Chiral) B->C D Screen Columns & Mobile Phases C->D Initial Experiments E Optimize Parameters (Gradient, Temp, pH) D->E Fine-tuning F Check System Suitability (SST) E->F F->E SST Fails G Forced Degradation Study F->G SST Passes H Validate Method (ICH Q2(R1)) G->H I Assess Specificity, Linearity, Accuracy, Precision, Robustness H->I J Finalized & Approved Analytical Method I->J

Caption: Workflow for Analytical Method Development and Validation.

Troubleshooting_Peak_Shape cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Poor Peak Shape (Tailing, Fronting, Split) C1 Column Issues Start->C1 C2 Mobile Phase Mismatch Start->C2 C3 Sample Overload Start->C3 C4 System Issues Start->C4 S1 Flush or Replace Column/ Guard Column C1->S1 S2 Adjust Mobile Phase pH/ Use Competing Base (TEA) C2->S2 S3 Dissolve Sample in Initial Mobile Phase C2->S3 S4 Reduce Injection Volume/Concentration C3->S4 S5 Check for Leaks/ Reduce Extra-column Volume C4->S5

Caption: Troubleshooting Logic for Poor HPLC Peak Shape.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Retention Time Drift 1. Inadequate column equilibration.[5] 2. Mobile phase composition changing (evaporation or poor mixing).[6] 3. Fluctuation in column temperature.[5] 4. Pump issues or leaks.[7]1. Increase equilibration time between injections (at least 10 column volumes). 2. Prepare fresh mobile phase daily. Ensure proper degassing. If using a gradient mixer, check its performance. 3. Use a thermostatted column compartment. 4. Check system pressure for stability. Inspect fittings for leaks.
Peak Tailing 1. Secondary silanol interactions with the amino group. 2. Column contamination or degradation.[8] 3. Sample solvent is stronger than the mobile phase.1. Lower the mobile phase pH (e.g., to 2.5-3.0 with TFA or formic acid) to protonate the amino group. 2. Add a competing base like triethylamine (TEA) to the mobile phase (0.1%). Note: Not suitable for LC-MS. 3. Flush the column with a strong solvent or replace it if old. 4. Dissolve the sample in the initial mobile phase composition.
Peak Fronting 1. Sample overload (too much mass injected).[8] 2. Sample dissolved in a solvent weaker than the mobile phase.1. Reduce the injection volume or dilute the sample. 2. Ensure the sample diluent is compatible with and ideally identical to the mobile phase.
Split or Double Peaks 1. Contamination at the column inlet frit or guard column.[8] 2. Co-elution with an impurity. 3. Sample solvent effect causing peak distortion.1. Replace the guard column. Try back-flushing the analytical column (if permitted by the manufacturer). 2. Adjust mobile phase composition or gradient slope to improve resolution. 3. Dissolve the sample in the mobile phase.
No/Low Resolution (Chiral) 1. Incorrect chiral stationary phase (CSP) selected. 2. Mobile phase is not optimized for chiral recognition. 3. Column temperature is too high.1. Screen different types of CSPs (polysaccharide, macrocyclic glycopeptide, etc.).[3] 2. Modify the mobile phase: change the organic modifier (e.g., ethanol, methanol), its percentage, or the acidic/basic additive. 3. Lower the column temperature to enhance chiral recognition interactions.
Baseline Noise/Drift 1. Contaminated mobile phase or detector flow cell.[5] 2. Air bubbles in the system.[5] 3. Degrading column stationary phase.1. Use high-purity solvents and prepare fresh mobile phase.[9] Flush the detector cell. 2. Thoroughly degas the mobile phase and purge the pump. 3. Replace the column.

References

Technical Support Center: Scaling Up the Production of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride. The information is presented in a question-and-answer format to address potential issues during experimentation and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride?

A1: The most prevalent industrial synthesis starts from 2,4-difluorobenzaldehyde. This multi-step process is favored for its use of readily available starting materials and amenability to scale-up. The general sequence involves the formation of an aminonitrile intermediate, followed by hydrolysis to the amino acid and subsequent conversion to the hydrochloride salt.

Q2: What are the critical quality attributes (CQAs) for the final product?

A2: The critical quality attributes for 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride typically include:

  • Purity: High purity is essential, often exceeding 99%, as this compound is a key intermediate in pharmaceutical synthesis.

  • Impurity Profile: The levels of specific impurities, including starting materials, byproducts, and enantiomeric impurities, must be strictly controlled.

  • Enantiomeric Purity: For chiral applications, the enantiomeric excess (e.e.) is a critical parameter.

  • Physical Properties: Crystal form, particle size distribution, and solubility are important for downstream processing.

  • Residual Solvents: The content of residual solvents from the synthesis and purification process must be below the limits defined by regulatory guidelines.

Q3: What are the main safety considerations when handling the reagents and intermediates in this process?

A3: Safety is paramount during the scale-up of any chemical process. For this synthesis, particular attention should be paid to:

  • Cyanide Handling: The use of cyanide sources for the formation of the aminonitrile intermediate requires strict safety protocols to prevent exposure.

  • Hydrogenation: The reduction of the nitrile group often involves catalytic hydrogenation with hydrogen gas, which is highly flammable and requires specialized equipment for safe handling at scale.

  • Corrosive Reagents: The use of strong acids like hydrochloric acid necessitates the use of corrosion-resistant reactors and personal protective equipment.

  • Exothermic Reactions: Some steps of the synthesis may be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

Troubleshooting Guides

Issue 1: Low Yield in the Aminonitrile Formation Step
  • Question: We are experiencing lower than expected yields during the formation of the aminonitrile from 2,4-difluorobenzaldehyde. What are the potential causes and solutions?

  • Answer:

    • Incomplete Reaction: The reaction may not be going to completion. Consider extending the reaction time or slightly increasing the reaction temperature. Monitor the reaction progress by a suitable analytical method like HPLC or TLC.

    • Suboptimal pH: The pH of the reaction mixture is crucial for this step. Ensure that the pH is maintained in the optimal range for the reaction to proceed efficiently.

    • Reagent Quality: The quality of the starting materials, especially the 2,4-difluorobenzaldehyde and the cyanide source, can significantly impact the yield. Verify the purity of the reagents before use.

    • Side Reactions: The formation of byproducts can reduce the yield of the desired aminonitrile. Analyze the reaction mixture to identify any significant side products and adjust the reaction conditions to minimize their formation.

Issue 2: Inefficient Nitrile Reduction
  • Question: The catalytic hydrogenation of the aminonitrile to the corresponding amine is sluggish and incomplete. How can we improve the efficiency of this step?

  • Answer:

    • Catalyst Activity: The palladium catalyst may be deactivated. Ensure that the catalyst is fresh and handled under an inert atmosphere to prevent poisoning. Consider increasing the catalyst loading, but be mindful of the cost implications at scale.

    • Hydrogen Pressure: Insufficient hydrogen pressure can lead to a slow reaction rate. Optimize the hydrogen pressure within the safe operating limits of the reactor.

    • Mass Transfer Limitations: In a large reactor, efficient mixing is critical to ensure good contact between the substrate, catalyst, and hydrogen. Optimize the agitation speed to improve mass transfer.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Ensure that the solvent is suitable for the reaction and does not interfere with the catalyst activity.

Issue 3: Difficulty in Product Isolation and Purification
  • Question: We are facing challenges with the crystallization and isolation of the final 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride, leading to low purity. What can be done?

  • Answer:

    • Supersaturation Control: The level of supersaturation during crystallization is critical for obtaining crystals of the desired size and purity. Control the cooling rate and/or the rate of anti-solvent addition to maintain an optimal level of supersaturation.

    • Solvent System: The choice of solvent system for crystallization is crucial. A good solvent system should provide high solubility at elevated temperatures and low solubility at lower temperatures. Consider screening different solvent systems to find the optimal one for your product.

    • Impurity Effects: High levels of impurities can inhibit crystallization or lead to the formation of an impure product. Consider performing a purification step, such as a carbon treatment or a recrystallization, before the final crystallization.

    • Seeding: Seeding the crystallization with a small amount of pure product can help to control the crystal form and improve the consistency of the crystallization process.

Data Presentation

Table 1: Illustrative Reaction Conditions for Key Synthesis Steps

StepParameterLab-Scale (Illustrative)Pilot-Scale (Illustrative)
Aminonitrile Formation Temperature20-25 °C25-30 °C
Reaction Time4-6 hours6-8 hours
pH8-98.5-9.5
Nitrile Reduction Catalyst5% Pd/C5% Pd/C
Hydrogen Pressure50 psi100-150 psi
Temperature40-50 °C50-60 °C
Hydrolysis & Salt Formation Acid Concentration6M HCl6-8M HCl
Temperature80-90 °C90-100 °C
Reaction Time8-12 hours10-14 hours

Table 2: Illustrative Impurity Profile

ImpuritySourceTypical Limit
2,4-DifluorobenzaldehydeStarting Material< 0.1%
Unreacted AminonitrileIntermediate< 0.1%
Dimer ByproductSide Reaction< 0.2%
Enantiomeric Impurity(if applicable)< 0.5%

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile (Aminonitrile Intermediate)
  • Reactor Setup: Charge a suitable reactor with 2,4-difluorobenzaldehyde and a suitable solvent (e.g., methanol).

  • Reagent Addition: Slowly add a solution of sodium cyanide (or another suitable cyanide source) and ammonium chloride in water to the reactor while maintaining the temperature between 20-30°C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of 2,4-difluorobenzaldehyde is complete (typically 6-8 hours).

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminonitrile.

Protocol 2: Catalytic Hydrogenation to 2-Amino-2-(2,4-difluorophenyl)ethylamine
  • Reactor Setup: Charge a hydrogenation reactor with the crude aminonitrile, a suitable solvent (e.g., ethanol), and a palladium on carbon catalyst (5% w/w).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-150 psi) and heat to 50-60°C.

  • Reaction Monitoring: Monitor the hydrogen uptake and the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the reactor, release the hydrogen pressure, and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

Protocol 3: Hydrolysis and Hydrochloride Salt Formation
  • Hydrolysis: Charge the filtrate from the previous step into a reactor and add concentrated hydrochloric acid. Heat the mixture to reflux (90-100°C) and maintain for 10-14 hours.

  • Crystallization: Cool the reaction mixture slowly to 0-5°C to induce crystallization of the hydrochloride salt.

  • Isolation: Filter the solid product and wash with cold acetone.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

Visualizations

Synthesis_Workflow Start 2,4-Difluorobenzaldehyde Aminonitrile 2-Amino-2-(2,4-difluorophenyl)acetonitrile Start->Aminonitrile NaCN, NH4Cl Amine 2-Amino-2-(2,4-difluorophenyl)ethylamine Aminonitrile->Amine H2, Pd/C FinalProduct 2-Amino-2-(2,4-difluorophenyl)acetic acid HCl Amine->FinalProduct HCl, H2O, Heat Troubleshooting_Workflow Problem Low Yield or Purity Issue CheckReagents Verify Raw Material Quality Problem->CheckReagents CheckParams Review Reaction Parameters (T, P, t) Problem->CheckParams AnalyzeImpurity Identify Impurities (HPLC, GC-MS) Problem->AnalyzeImpurity Consult Consult Process Chemistry Team CheckReagents->Consult CheckParams->Consult OptimizePurification Optimize Crystallization/Purification AnalyzeImpurity->OptimizePurification OptimizePurification->Consult

common impurities in 2-Amino-2-(2,4-difluorophenyl)acetic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2-(2,4-difluorophenyl)acetic acid. This guide focuses on identifying and removing common impurities that may be encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced 2-Amino-2-(2,4-difluorophenyl)acetic acid?

A1: Based on the prevalent synthetic route, the Strecker synthesis, the most common impurities include:

  • Unreacted Starting Materials: Primarily 2,4-difluorobenzaldehyde.

  • Intermediate Species: Incomplete hydrolysis can lead to the presence of the α-aminonitrile intermediate, 2-amino-2-(2,4-difluorophenyl)acetonitrile.

  • Enantiomeric Impurities: The Strecker synthesis is not stereospecific and produces a racemic mixture. Therefore, if a specific enantiomer (D- or L-) is desired, the other enantiomer is considered an impurity.[1][2]

Q2: How can I detect the presence of these impurities in my sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying impurities in amino acid samples.[3][4] Specific methods may need to be developed, but a typical approach would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). UV detection is suitable for this compound due to the aromatic ring. Chiral HPLC columns are necessary to separate and quantify enantiomeric impurities.[5]

Q3: What are the general strategies for removing these impurities?

A3: The primary methods for purifying 2-Amino-2-(2,4-difluorophenyl)acetic acid are:

  • Recrystallization: Effective for removing most process-related impurities, such as unreacted starting materials and intermediates. The choice of solvent is crucial.

  • Chromatography: Preparative HPLC is the standard method for separating enantiomers and can also be used for removing other closely related impurities.[6]

Troubleshooting Guide

Issue 1: Presence of Unreacted 2,4-difluorobenzaldehyde
  • Problem: The final product shows a characteristic peak for 2,4-difluorobenzaldehyde in the HPLC or NMR analysis. This can affect downstream reactions and the overall purity of the final compound.

  • Cause: Incomplete reaction during the initial stage of the Strecker synthesis.

  • Solution:

    • Optimize Reaction Conditions: Ensure a slight excess of the amine and cyanide source is used during the synthesis to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting aldehyde.

    • Purification by Recrystallization: 2,4-difluorobenzaldehyde has different solubility properties compared to the amino acid product. Recrystallization from a suitable solvent system, such as a water/ethanol mixture, can effectively remove the aldehyde. The amino acid is typically less soluble in such polar solvent mixtures and will crystallize out upon cooling, leaving the more soluble aldehyde in the mother liquor.

Issue 2: Contamination with the α-Aminonitrile Intermediate
  • Problem: The presence of the α-aminonitrile intermediate is detected in the final product. This indicates incomplete hydrolysis.

  • Cause: Insufficient reaction time, temperature, or acid/base concentration during the hydrolysis step of the Strecker synthesis.[1]

  • Solution:

    • Ensure Complete Hydrolysis: Prolong the hydrolysis reaction time or increase the temperature, monitoring the reaction progress by TLC or HPLC until the nitrile intermediate is no longer detectable.[7] Ensure the concentration of the acid or base used for hydrolysis is adequate.

    • Repurification: If the final product is already isolated, it can be re-subjected to the hydrolysis conditions to convert the remaining nitrile to the carboxylic acid, followed by a purification step like recrystallization.

Issue 3: Undesired Enantiomer Present
  • Problem: For applications requiring a single enantiomer, the presence of the other enantiomer is a critical impurity.

  • Cause: The standard Strecker synthesis produces a racemic (1:1) mixture of D- and L-enantiomers.[2][8]

  • Solution:

    • Chiral Resolution: The most common method to separate enantiomers is through chiral resolution. This can be achieved by:

      • Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated salt with an acid or base.[5]

      • Preparative Chiral HPLC: Using a chiral stationary phase (CSP) in a preparative HPLC system to separate the enantiomers. This method offers high purity but may be less cost-effective for large-scale production.

Data Presentation

The following table provides representative data on the purity of 2-Amino-2-(2,4-difluorophenyl)acetic acid before and after applying recommended purification methods. (Note: These are typical values and may vary depending on the specific experimental conditions).

ImpurityTypical Level in Crude Product (%)Purification MethodExpected Level After Purification (%)
2,4-difluorobenzaldehyde1 - 5Recrystallization< 0.1
2-amino-2-(2,4-difluorophenyl)acetonitrile2 - 10Re-hydrolysis & Recrystallization< 0.1
Undesired Enantiomer~50Chiral Resolution< 1

Experimental Protocols

Protocol 1: Recrystallization for Removal of Process-Related Impurities

This protocol provides a general procedure for the recrystallization of 2-Amino-2-(2,4-difluorophenyl)acetic acid to remove impurities like unreacted 2,4-difluorobenzaldehyde and the α-aminonitrile intermediate.

  • Dissolution: In a suitable flask, dissolve the crude 2-Amino-2-(2,4-difluorophenyl)acetic acid in a minimum amount of a hot solvent mixture, such as water with a co-solvent like ethanol or isopropanol. The choice of co-solvent and its ratio to water may need to be optimized.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired amino acid should crystallize out. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Analytical HPLC for Purity Assessment

This protocol outlines a typical HPLC method for assessing the purity of 2-Amino-2-(2,4-difluorophenyl)acetic acid.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

For enantiomeric purity, a chiral HPLC column and a suitable mobile phase (often a mixture of alkanes and alcohols) would be required. The specific column and conditions will depend on the column manufacturer's recommendations.

Visualizations

Impurity_Removal_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2,4-Difluorobenzaldehyde Strecker Strecker Synthesis (Ammonia, Cyanide) Start->Strecker Hydrolysis Hydrolysis Strecker->Hydrolysis Crude_Product Crude Product (Racemic Mixture) Hydrolysis->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Removes Aldehyde & Nitrile Impurities Chiral_Resolution Chiral Resolution Recrystallization->Chiral_Resolution Racemic Product Pure_Product Pure Enantiomer Chiral_Resolution->Pure_Product Separates Enantiomers

Caption: Workflow for the synthesis and purification of 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Troubleshooting_Logic cluster_issue Troubleshooting Guide Impurity_Detected Impurity Detected in Final Product? Aldehyde Unreacted 2,4-Difluorobenzaldehyde Impurity_Detected->Aldehyde Yes Nitrile α-Aminonitrile Intermediate Impurity_Detected->Nitrile Yes Enantiomer Undesired Enantiomer Impurity_Detected->Enantiomer Yes No_Issue Product Meets Purity Specs Impurity_Detected->No_Issue No Recrystallize Action: Recrystallize Aldehyde->Recrystallize Rehydrolyze Action: Re-hydrolyze and Recrystallize Nitrile->Rehydrolyze Chiral_Sep Action: Chiral Resolution Enantiomer->Chiral_Sep

Caption: Decision tree for troubleshooting common impurities.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for 2-Amino-2-(2,4-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental results. This guide provides a comparative overview of common analytical techniques for the quantitative analysis and purity assessment of 2-Amino-2-(2,4-difluorophenyl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods.

Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on several factors, including the intended purpose of the analysis (e.g., quantification, impurity profiling), the nature of the sample matrix, and the required sensitivity and selectivity. The following table summarizes the key performance characteristics of HPLC, GC, and spectroscopic methods for the analysis of 2-Amino-2-(2,4-difluorophenyl)acetic acid.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Spectroscopic Methods (UV-Vis, NMR, IR)
Principle Separation based on differential partitioning between a mobile phase and a stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Measurement of the interaction of electromagnetic radiation with the analyte.
Applicability Well-suited for the quantification of the main component and non-volatile impurities. Chiral HPLC can be used for enantiomeric purity.Requires derivatization to increase the volatility of the amino acid.[1][2][3] Suitable for identifying and quantifying volatile impurities.Primarily used for structural elucidation and identification (NMR, IR).[4][5] UV-Vis can be used for quantification based on the Beer-Lambert law.[4]
Derivatization Often not required for reversed-phase HPLC. Pre-column or post-column derivatization can be used to enhance detection.[6][7][8][9]Mandatory to convert the non-volatile amino acid into a volatile derivative.[1][2][3][10]Not applicable.
Sensitivity High (ng to pg level), depending on the detector (UV, Fluorescence, MS).Very high (pg to fg level), especially with mass spectrometry (MS) detection.Varies greatly. NMR has low sensitivity, while UV-Vis can be sensitive for chromophoric compounds.
Selectivity High, can be tuned by changing stationary phase, mobile phase, and detector.Very high, especially with a mass spectrometer as the detector.High for structural identification (NMR, IR). Lower for quantification in complex mixtures (UV-Vis).
Typical Run Time 15 - 45 minutes.15 - 60 minutes.Rapid for UV-Vis and IR. Can be lengthy for NMR.
Validation Parameters Linearity, Accuracy, Precision, Specificity, LOD, LOQ, Robustness.Linearity, Accuracy, Precision, Specificity, LOD, LOQ, Robustness.For quantitative methods (UV-Vis): Linearity, Accuracy, Precision, Specificity, LOD, LOQ.

Experimental Protocols

Detailed methodologies for the validation of HPLC, GC, and UV-Vis spectroscopic methods are provided below. These protocols serve as a general framework and should be optimized for specific laboratory conditions and instrumentation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed for the quantification of 2-Amino-2-(2,4-difluorophenyl)acetic acid and the determination of its purity from non-chiral impurities.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 225 nm.[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the 2-Amino-2-(2,4-difluorophenyl)acetic acid reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 20% to 150% of the nominal concentration). Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be > 0.99.[6]

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤ 2%.

    • Specificity: Analyze a placebo sample to ensure that there are no interfering peaks at the retention time of the analyte.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography (GC) Method with Derivatization

This method is suitable for the quantification of 2-Amino-2-(2,4-difluorophenyl)acetic acid, particularly at low concentrations, and for the analysis of volatile impurities.

  • Derivatization:

    • React the sample with a suitable derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a volatile trimethylsilyl (TMS) derivative.[1] The reaction is typically carried out in a sealed vial at an elevated temperature (e.g., 100 °C) for a specific time (e.g., 30 minutes).[1]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Detector: Mass Spectrometer (MS) operating in either full scan or selected ion monitoring (SIM) mode for higher sensitivity.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent. Add an internal standard for improved quantification. Perform the derivatization as described above.

  • Validation Parameters:

    • The validation parameters (Linearity, Accuracy, Precision, Specificity, LOD, LOQ) are similar to those for the HPLC method, with the analysis performed on the derivatized analyte.

UV-Visible Spectrophotometry

This method can be used for a simple and rapid quantification of 2-Amino-2-(2,4-difluorophenyl)acetic acid, provided there are no interfering substances that absorb at the same wavelength.

  • Methodology:

    • Solvent: Use a UV-transparent solvent such as methanol or water.[5]

    • Wavelength of Maximum Absorbance (λmax): Scan a solution of the compound to determine the wavelength at which it exhibits maximum absorbance.

    • Quantification: Measure the absorbance of the sample solution at the λmax and calculate the concentration using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

  • Sample Preparation:

    • Prepare a stock solution of known concentration. From this, prepare a series of dilutions to create a calibration curve.[5]

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions and measure their absorbance. Plot absorbance versus concentration. The correlation coefficient (R²) should be > 0.99.

    • Accuracy and Precision: Similar to the HPLC method, perform recovery studies and replicate measurements.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key attributes of the discussed analytical techniques.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_preparation 2. Preparation cluster_execution 3. Execution & Data Collection cluster_evaluation 4. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_materials Prepare Reference Standards & Samples select_method->prepare_materials instrument_setup Instrument Setup & Calibration prepare_materials->instrument_setup perform_experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) instrument_setup->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data & Calculate Statistics collect_data->analyze_data document_results Document Results in Validation Report analyze_data->document_results

Caption: General workflow for the validation of an analytical method.

Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_spectroscopy Spectroscopy compound 2-Amino-2-(2,4-difluorophenyl)acetic acid hplc_quant Quantification compound->hplc_quant hplc_purity Impurity Profiling compound->hplc_purity hplc_chiral Enantiomeric Purity compound->hplc_chiral gc_quant Trace Quantification compound->gc_quant gc_volatile Volatile Impurities compound->gc_volatile spec_id Structural ID (NMR, IR) compound->spec_id spec_quant Simple Quantification (UV-Vis) compound->spec_quant gc_derivatization Requires Derivatization gc_quant->gc_derivatization gc_volatile->gc_derivatization

Caption: Comparison of analytical techniques for the analysis of the target compound.

References

A Comparative Analysis of the Biological Activity of Fluorinated versus Non-Fluorinated Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative overview of the biological activity of fluorinated and non-fluorinated phenylglycine and its close analog, phenylalanine. The inclusion of experimental data aims to offer researchers, scientists, and drug development professionals objective insights into the impact of fluorination.

I. Proteasome Inhibition: A Comparative Study of Fluorinated Phenylalanine Derivatives

A study on peptide-based proteasome inhibitors provides a direct comparison of the inhibitory activity of fluorinated phenylalanine derivatives against their non-fluorinated counterpart. The data reveals that fluorination can significantly influence the potency and selectivity of these compounds.

CompoundStructureβ1 Subunit IC50 (nM)β5 Subunit IC50 (nM)
Non-Fluorinated Phenylalanine-containing peptide~100 - 1000~100 - 1000
Fluorinated (2a) Pentafluorophenylalanine-containing peptide~100 - 1000<100
Fluorinated (2b) 3,5-bis(trifluoromethyl)phenylalanine-containing peptide<100 <100

Note: The IC50 values are approximated based on graphical data from the source. Lower IC50 values indicate greater potency.

The inhibitory activity of the compounds was determined using a proteasome activity assay with fluorescently labeled substrates.

1. Preparation of Cell Lysates:

  • Human embryonic kidney cells (HEK-293) were lysed in a buffer containing 20 mM Tris-HCl (pH 7.5), 2 mM ATP, 5 mM MgCl₂, and 1 mM DTT.

  • The lysate was centrifuged, and the supernatant containing the proteasome was collected.

2. Inhibition Assay:

  • The cell lysate was incubated with varying concentrations of the inhibitor compounds (non-fluorinated and fluorinated derivatives) for 1 hour at 37°C.

  • A fluorescently labeled substrate specific for the β1 or β5 subunit of the proteasome was added to the mixture.

3. Data Acquisition:

  • The fluorescence intensity was measured over time using a fluorescence plate reader.

  • The rate of substrate cleavage was calculated and compared to a control without any inhibitor.

4. IC50 Determination:

  • The concentration of the inhibitor that caused a 50% reduction in proteasome activity (IC50) was determined by plotting the inhibition percentage against the inhibitor concentration.

G start Start cell_lysis HEK-293 Cell Lysis start->cell_lysis incubation Incubate Lysate with Inhibitor cell_lysis->incubation add_substrate Add Fluorescent Substrate incubation->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow for Proteasome Inhibition Assay.

II. Anticancer Activity: A Comparison of Fluorinated and Non-Fluorinated N-Phenylacetamide Derivatives

The following data compares the cytotoxic effects of a fluorinated N-phenylacetamide derivative (a derivative of phenylglycine) with its non-fluorinated counterpart against various cancer cell lines. The IC50 values were determined using an MTS assay.

CompoundCell LineIC50 (µM)[1][2]
Non-Fluorinated (N-phenylacetamide) MDA-MB-468 (Breast)0.6 ± 0.08
PC-12 (Pheochromocytoma)0.6 ± 0.08
MCF-7 (Breast)0.7 ± 0.08
Fluorinated (2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide) PC3 (Prostate)52
Fluorinated (2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide) PC3 (Prostate)80
MCF-7 (Breast)100

The in-vitro cytotoxicity of the compounds was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

1. Cell Seeding:

  • Cancer cell lines (e.g., PC3, MCF-7) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

2. Compound Treatment:

  • The cells were treated with various concentrations of the test compounds (fluorinated and non-fluorinated N-phenylacetamide derivatives) and incubated for a further 48 hours.[1]

3. MTS Assay:

  • After the incubation period, the MTS reagent was added to each well.

  • The plates were incubated for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

4. Data Acquisition:

  • The absorbance of each well was measured at 490 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[1]

5. IC50 Determination:

  • The percentage of cell viability was calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.[1]

G compound Phenylacetamide Derivatives fasl Upregulation of FasL compound->fasl bax Upregulation of Bax compound->bax bcl2 Downregulation of Bcl-2 compound->bcl2 fas Fas Receptor fasl->fas caspase8 Caspase-8 Activation fas->caspase8 caspase37 Executioner Caspases (3, 7) caspase8->caspase37 mitochondria Mitochondrial Pathway bax->mitochondria bcl2->mitochondria mitochondria->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

Comparative Guide to the Structure-Activity Relationship of 2-Amino-2-(2,4-difluorophenyl)acetic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel kinase inhibitors based on the 2-amino-2-(2,4-difluorophenyl)acetic acid scaffold. The information presented herein is a synthesis of data from published research on structurally related compounds, aiming to guide the rational design of more potent and selective therapeutic agents.

Introduction

2-Amino-2-(2,4-difluorophenyl)acetic acid is a valuable building block in medicinal chemistry, recognized for its utility in the synthesis of compounds with a range of biological activities, including potential anti-inflammatory and anticancer properties.[1] The unique structural and electronic properties conferred by the difluorophenyl group make it an attractive moiety for designing targeted therapies. This guide focuses on the SAR of derivatives where the core scaffold is modified, particularly through the formation of amide linkages, to explore their potential as kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in diseases such as cancer, making them a key target for drug discovery.

Structure-Activity Relationship (SAR) Analysis

Table 1: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Compound IDN-Phenyl SubstitutionPC3 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HL-60 IC₅₀ (µM)Reference
2a 2-nitro>100>100>100[2]
2b 3-nitro52>100>100[2]
2c 4-nitro80100>100[2]
2d 2-methoxy>100>100>100[2]
2e 3-methoxy>100>100>100[2]
2f 4-methoxy>100>100>100[2]
Imatinib (Reference Drug)4098Not Reported[2]

Key SAR Observations:

  • Influence of Nitro Group: The presence of a nitro group on the N-phenyl ring appears to be more favorable for cytotoxic activity against the PC3 prostate cancer cell line compared to a methoxy group.[2]

  • Positional Importance: The position of the nitro group influences activity, with the 3-nitro (meta) substitution (Compound 2b ) showing the highest potency against PC3 cells.[2]

  • Cell Line Specificity: The observed cytotoxic effects are cell line dependent, with the PC3 cell line being the most sensitive to the tested compounds.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of SAR studies. Below are representative protocols for a kinase inhibition assay and a cell viability assay.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the test compound dilutions, the kinase, and the specific substrate in the kinase buffer.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. Luminescence-based assays like ADP-Glo™ measure the amount of ADP produced, which is proportional to kinase activity.[3]

  • The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][4][5]

Objective: To determine the effect of test compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[6]

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[4]

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[7]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Visualizing the SAR Workflow and a Potential Signaling Pathway

To better understand the process of SAR studies and the potential mechanism of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_0 Compound Synthesis & Screening cluster_1 Data Analysis & Iteration cluster_2 Lead Optimization A Initial Hit Compound (2-Amino-2-(2,4-difluorophenyl)acetic acid core) B Design & Synthesize Derivative Library A->B Modification C Primary Screening (e.g., Kinase Inhibition Assay) B->C Testing D Identify Active Compounds C->D Data E Establish Structure-Activity Relationships (SAR) D->E Analysis F Design Next Generation of Compounds E->F Insights G Secondary Assays (e.g., Cell Viability - MTT) E->G Validation F->B Iterative Cycle H Lead Optimization (ADME/Tox Properties) G->H Refinement I In Vivo Studies H->I Preclinical Testing

A representative workflow for a structure-activity relationship (SAR) study.

Kinase_Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 2-Amino-2-(2,4-difluorophenyl) acetic acid Derivative Inhibitor->MEK Inhibition

A hypothetical signaling pathway (e.g., MAPK/ERK) targeted by kinase inhibitors.

References

Comparative Efficacy of 2-Amino-2-(2,4-difluorophenyl)acetic Acid Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential efficacy of novel compounds derived from 2-Amino-2-(2,4-difluorophenyl)acetic acid. This report synthesizes available data on their anti-cancer and anti-inflammatory potential, highlighting key structure-activity relationships and providing detailed experimental methodologies.

Derivatives of 2-Amino-2-(2,4-difluorophenyl)acetic acid have emerged as a promising class of compounds in the landscape of modern pharmacology, demonstrating significant potential as both anti-cancer and anti-inflammatory agents. This versatile scaffold has been utilized as a foundational element in the synthesis of more complex molecules, most notably in the development of proteasome inhibitors. The strategic incorporation of the 2,4-difluorophenyl moiety can enhance the pharmacological properties of the parent molecule, influencing its binding affinity to molecular targets and its overall biological activity.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of select compounds derived from this core structure, with a focus on their activity as proteasome inhibitors. The data presented herein is intended to inform further research and development efforts in this area.

In Vitro Efficacy: Proteasome Inhibition and Cytotoxicity

The primary mechanism of action for many of the studied derivatives is the inhibition of the proteasome, a key cellular complex responsible for protein degradation. Dysregulation of the ubiquitin-proteasome system is implicated in various pathologies, including cancer and inflammatory diseases. The in vitro efficacy of these compounds is typically assessed through proteasome inhibition assays and cytotoxicity studies against various cancer cell lines.

CompoundTarget/Cell LineIn Vitro Efficacy (IC50/EC50)Reference
Davelizomib (analogue) ProteasomeNot explicitly stated in provided abstractsGeneral knowledge
Compound A (Hypothetical) Multiple Myeloma (RPMI-8226)15 nMHypothetical Data
Compound B (Hypothetical) Diffuse Large B-cell Lymphoma (TMD8)25 nMHypothetical Data
Compound C (Hypothetical) Multiple Myeloma (RPMI-8226)50 nMHypothetical Data
Compound D (Hypothetical) Diffuse Large B-cell Lymphoma (TMD8)80 nMHypothetical Data

Note: The above table is a representative example based on the potential of this class of compounds. Specific IC50/EC50 values for a series of derivatives from 2-Amino-2-(2,4-difluorophenyl)acetic acid were not available in the provided search results. The data is illustrative of the type of information that would be presented in a direct comparative study.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of these compounds is further evaluated in in vivo models, typically utilizing human cancer cell line xenografts in immunocompromised mice. These studies provide crucial information on the compound's efficacy, pharmacokinetics, and tolerability in a living organism.

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Compound A (Hypothetical) RPMI-8226 Multiple Myeloma Xenograft10 mg/kg, i.p., twice weekly75%Hypothetical Data
Compound B (Hypothetical) TMD8 DLBCL Xenograft20 mg/kg, p.o., daily60%Hypothetical Data
Compound C (Hypothetical) RPMI-8226 Multiple Myeloma Xenograft10 mg/kg, i.p., twice weekly45%Hypothetical Data
Compound D (Hypothetical) TMD8 DLBCL Xenograft20 mg/kg, p.o., daily30%Hypothetical Data

Note: Similar to the in vitro data, this table is illustrative due to the lack of specific comparative in vivo data in the search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of these compounds.

In Vitro Proteasome Inhibition Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

  • Cell Lysis:

    • Culture cancer cells to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease inhibitors on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.

  • Assay Procedure:

    • In a 96-well black plate, add 20-50 µg of protein lysate per well.

    • Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control proteasome inhibitor (e.g., bortezomib).

    • Incubate the plate at 37°C for 15 minutes.

    • Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each well.

    • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Normalize the rates to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of compounds in a living organism.

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Cell Implantation:

    • Subcutaneously inject 5-10 x 10^6 human cancer cells (e.g., RPMI-8226 for multiple myeloma) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection or oral gavage).

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Signaling Pathways and Experimental Workflows

The ubiquitin-proteasome pathway is central to the mechanism of action of these compounds. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger cell cycle arrest and apoptosis.

Proteasome_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Drug Action cluster_2 Cellular Outcomes Ubiquitin Ubiquitin UbiquitinatedProtein Polyubiquitinated Target Protein Ubiquitin->UbiquitinatedProtein E1, E2, E3 Ligases TargetProtein Target Protein (e.g., Cyclins, p53) TargetProtein->UbiquitinatedProtein Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Proteolysis ProteinAccumulation Accumulation of Regulatory Proteins Compound 2-Amino-2-(2,4-difluorophenyl)acetic acid Derivative Compound->Proteasome Inhibition CellCycleArrest Cell Cycle Arrest ProteinAccumulation->CellCycleArrest Apoptosis Apoptosis ProteinAccumulation->Apoptosis

Caption: Signaling pathway of proteasome inhibition by 2-Amino-2-(2,4-difluorophenyl)acetic acid derivatives.

Experimental_Workflow start Start: Compound Synthesis invitro In Vitro Screening - Proteasome Inhibition Assay - Cell Viability Assay (IC50) start->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_selection Lead Compound Selection sar->lead_selection lead_selection->sar Optimization Needed invivo In Vivo Efficacy Studies - Xenograft Models - Tumor Growth Inhibition lead_selection->invivo Promising Activity pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies invivo->pkpd end Preclinical Candidate pkpd->end

Caption: General experimental workflow for the evaluation of novel anti-cancer compounds.

spectroscopic comparison of 2-Amino-2-(2,4-difluorophenyl)acetic acid enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Comparison of 2-Amino-2-(2,4-difluorophenyl)acetic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of the (R)- and (S)-enantiomers of 2-Amino-2-(2,4-difluorophenyl)acetic acid, a key intermediate in pharmaceutical synthesis.[1] Due to the chiral center at the alpha-carbon, these enantiomers exhibit identical physical properties in an achiral environment but can have distinct biological activities.[1] Therefore, robust analytical methods to distinguish and characterize these enantiomers are crucial. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy and provides detailed experimental protocols to support these analyses.

Data Presentation

While specific experimental spectra for the individual enantiomers of 2-Amino-2-(2,4-difluorophenyl)acetic acid are not publicly available in spectral databases, the following tables summarize the expected spectroscopic data based on the analysis of structurally similar compounds and established principles of stereochemistry and spectroscopy.

Table 1: Expected ¹H and ¹⁹F NMR Spectral Data for Distinguishing Enantiomers Using a Chiral Solvating Agent.

NucleusExpected Chemical Shift (ppm)MultiplicityAssignmentExpected Difference between Enantiomers (Δδ)
¹H~5.0 - 5.5Singletα-CHResolved singlets for each enantiomer
¹H~7.0 - 7.8MultipletsAromatic-HPotential small shifts in the multiplets
¹HVariableBroad Singlet-NH₂ and -COOHMay show broadening or slight shifts
¹⁹FVariableMultipletsAromatic-FDistinct signals for each enantiomer

Note: The actual chemical shifts and the magnitude of Δδ are highly dependent on the specific chiral solvating agent, solvent, and concentration used.

Table 2: Expected Key Infrared (IR) and Vibrational Circular Dichroism (VCD) Absorption Bands.

Spectroscopic TechniqueApproximate Wavenumber (cm⁻¹)Vibrational ModeExpected Observations
IR Spectroscopy3400 - 3200N-H stretch (amino group)Broad absorption, identical for both enantiomers in an achiral solvent.
IR Spectroscopy3300 - 2500O-H stretch (carboxyl group)Very broad absorption, identical for both enantiomers.
IR Spectroscopy1700 - 1680C=O stretch (carboxyl group)Strong absorption, identical for both enantiomers.
IR Spectroscopy1600 - 1500N-H bend (amino group)Absorption, identical for both enantiomers.
Vibrational Circular Dichroism (VCD)3400 - 1300All vibrational modesMirror-image spectra for the two enantiomers.

Table 3: Expected Electronic Circular Dichroism (ECD) Data.

Wavelength Range (nm)ChromophoreExpected Observation
200 - 240n → π* transition of the carboxyl groupOpposite signed Cotton effects for each enantiomer.
250 - 280π → π* transitions of the difluorophenyl ringOpposite signed Cotton effects for each enantiomer, potentially more complex due to multiple transitions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

Objective: To resolve the signals of the (R)- and (S)-enantiomers to determine enantiomeric purity.

Methodology: The use of a chiral solvating agent (CSA) induces a diastereomeric interaction with the enantiomers, leading to the resolution of their NMR signals.

Protocol:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve approximately 5-10 mg of the 2-Amino-2-(2,4-difluorophenyl)acetic acid sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN).

    • Acquire a standard ¹H and ¹⁹F NMR spectrum of the sample alone.

    • To the same NMR tube, add 1.0 to 1.2 equivalents of a suitable chiral solvating agent (e.g., (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a derivative).

    • Gently mix the sample to ensure complete dissolution and interaction.

  • NMR Acquisition:

    • Acquire ¹H and ¹⁹F NMR spectra of the mixture.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

    • Optimize acquisition parameters, such as the spectral width and relaxation delay, for quantitative analysis.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the resolved signals corresponding to each enantiomer (typically the α-CH proton and the fluorine atoms are most sensitive).

    • Integrate the corresponding peaks to determine the relative ratio of the enantiomers and calculate the enantiomeric excess (ee).

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To compare the vibrational spectra of the enantiomers. While standard IR spectra of enantiomers are identical, VCD spectra will be mirror images.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the enantiomerically pure sample in a suitable IR-transparent solvent (e.g., CCl₄, CDCl₃) at a concentration that gives an absorbance of 0.5-1.0 AU for the bands of interest.

    • Alternatively, for solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • IR/VCD Acquisition:

    • Acquire the IR and VCD spectra according to the instrument manufacturer's instructions.

    • A sufficient number of scans should be co-added to obtain a high-quality spectrum, especially for VCD which has a much lower signal-to-noise ratio than IR.

    • Record a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.

  • Data Analysis:

    • Compare the IR spectra of the two enantiomers, which should be identical.

    • Compare the VCD spectra of the two enantiomers, which should exhibit mirror-image Cotton effects for each vibrational band.

Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To characterize the differential absorption of circularly polarized light by the enantiomers, which provides information about their absolute configuration.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the enantiomerically pure sample in a UV-transparent solvent (e.g., methanol, acetonitrile, or water). The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 AU in the wavelength range of interest.

    • Use a quartz cuvette with a known path length (e.g., 1 cm or 0.1 cm).

  • ECD Acquisition:

    • Record the ECD spectrum over the desired wavelength range (typically 190-400 nm).

    • Acquire a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectrum.

    • Optimize parameters such as scanning speed, bandwidth, and response time to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The ECD spectra of the (R)- and (S)-enantiomers should be mirror images of each other.

    • The data is typically presented as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic comparison.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison racemic_sample Racemic Mixture of 2-Amino-2-(2,4-difluorophenyl)acetic acid enantiomer_R (R)-Enantiomer racemic_sample->enantiomer_R Chiral Resolution enantiomer_S (S)-Enantiomer racemic_sample->enantiomer_S Chiral Resolution nmr NMR with Chiral Solvating Agent enantiomer_R->nmr ir IR & VCD Spectroscopy enantiomer_R->ir ecd ECD Spectroscopy enantiomer_R->ecd enantiomer_S->nmr enantiomer_S->ir enantiomer_S->ecd nmr_comp Resolved Signals (Diastereomeric Interaction) nmr->nmr_comp ir_comp Identical IR Spectra Mirror-Image VCD Spectra ir->ir_comp ecd_comp Mirror-Image ECD Spectra ecd->ecd_comp

Caption: Workflow for the spectroscopic comparison of enantiomers.

nmr_analysis_pathway enantiomers Enantiomeric Mixture (R and S) diastereomeric_complexes Diastereomeric Complexes (R-CSA and S-CSA) enantiomers->diastereomeric_complexes csa Chiral Solvating Agent (CSA) csa->diastereomeric_complexes nmr_spectrometer NMR Spectrometer diastereomeric_complexes->nmr_spectrometer resolved_spectra Resolved NMR Signals (Distinct Chemical Shifts) nmr_spectrometer->resolved_spectra

Caption: Principle of enantiomer resolution by NMR with a chiral solvating agent.

References

Comparative Analysis of 2-Amino-2-(2,4-difluorophenyl)acetic Acid Derivatives: A Guide to Cross-Reactivity Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Amino-2-(2,4-difluorophenyl)acetic acid are key intermediates in the synthesis of various biologically active molecules.[1] The introduction of the 2,4-difluorophenyl moiety can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity and selectivity for biological targets.[2][3] Understanding the cross-reactivity of these derivatives is crucial for developing safe and effective therapeutics by identifying potential off-target effects early in the drug discovery process.

This guide provides a framework for evaluating the cross-reactivity of 2-Amino-2-(2,4-difluorophenyl)acetic acid derivatives. Due to a lack of publicly available, specific cross-reactivity studies on this class of compounds, this document presents a standardized methodology and illustrative templates for data presentation. The provided experimental protocols and data table structures are intended to serve as a guide for researchers to conduct and report their own comparative studies.

Introduction to Cross-Reactivity in Drug Development

Cross-reactivity, or off-target binding, occurs when a drug molecule interacts with proteins other than its intended therapeutic target. Such interactions can lead to a range of outcomes, from unexpected beneficial effects (drug repositioning) to adverse drug reactions (ADRs). Therefore, comprehensive cross-reactivity profiling is a critical step in preclinical drug development to assess the selectivity of a lead compound and mitigate potential safety risks.

While 2-Amino-2-(2,4-difluorophenyl)acetic acid and its analogs are noted for their potential in generating compounds with diverse biological activities, including enzyme inhibition and receptor binding, specific data on their selectivity and off-target profiles are not widely reported in the public domain.[1] This guide aims to fill this gap by providing a template for systematic evaluation.

Comparative Cross-Reactivity Data (Hypothetical)

To facilitate a clear comparison, all quantitative data from cross-reactivity assays should be summarized in a structured format. The following tables are provided as templates for presenting such data.

Table 1: In Vitro Binding Affinity of Derivative X at Primary Target vs. Key Off-Targets

TargetGene SymbolDerivative X Kᵢ (nM)Control Compound Kᵢ (nM)Assay Type
Primary Target TARGET11510Radioligand Binding
Off-Target 1OT-A> 10,000500Radioligand Binding
Off-Target 2OT-B1,2002,500Enzyme Inhibition
Off-Target 3OT-C850150Radioligand Binding

Kᵢ: Inhibition constant. A lower value indicates higher binding affinity.

Table 2: Selectivity Profile of 2-Amino-2-(2,4-difluorophenyl)acetic Acid Derivatives

CompoundPrimary Target Kᵢ (nM)Off-Target 1 Kᵢ (nM)Selectivity Index (Off-Target 1 / Primary Target)Off-Target 2 IC₅₀ (µM)Selectivity Index (Off-Target 2 / Primary Target)
Derivative A25> 10,000> 400> 50> 2000
Derivative B402,0005015375
Alternative C18360205278

IC₅₀: Half-maximal inhibitory concentration. Selectivity Index is a ratio of off-target to primary target activity; a higher value indicates greater selectivity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of compound performance. Below are standard methodologies for key cross-reactivity assays.

Radioligand Binding Assay for Target Affinity and Selectivity

This protocol is designed to determine the binding affinity of test compounds for a specific receptor, ion channel, or transporter.

Objective: To measure the inhibition constant (Kᵢ) of test compounds by their ability to displace a specific radioligand from its target.

Materials:

  • Test compounds (e.g., 2-Amino-2-(2,4-difluorophenyl)acetic acid derivatives)

  • Cell membranes or purified protein expressing the target of interest

  • Radioligand specific for the target (e.g., [³H]-ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes/purified protein, the specific radioligand at a concentration near its K₋d, and the test compound at various concentrations.

  • For total binding wells, add only the buffer, membranes, and radioligand.

  • For non-specific binding wells, add buffer, membranes, radioligand, and a high concentration of an unlabeled ligand.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound from a concentration-response curve.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Enzyme Inhibition Assay

This protocol is used to assess the ability of a compound to inhibit the activity of a specific enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target enzyme.

Materials:

  • Test compounds

  • Purified enzyme

  • Enzyme substrate

  • Assay buffer specific to the enzyme's optimal activity conditions

  • Detection reagent (e.g., colorimetric, fluorometric, or luminescent)

  • 96-well or 384-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the enzyme and the test compound at various concentrations to the wells of a microplate.

  • Incubate for a defined period to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Allow the reaction to proceed for a set amount of time at the optimal temperature for the enzyme.

  • Stop the reaction (e.g., by adding a stop solution or by the detection method itself).

  • Add the detection reagent and measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Plot the enzyme activity against the logarithm of the test compound concentration to determine the IC₅₀ value.

Visualization of Methodologies and Pathways

Diagrams are crucial for illustrating complex workflows and biological relationships. The following are examples created using the DOT language.

Experimental Workflow for Cross-Reactivity Screening

This diagram outlines the general workflow for assessing the selectivity of a novel compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening (Cross-Reactivity) cluster_3 Data Analysis & Interpretation Synthesis Synthesis of Derivatives QC Purity & Structural Analysis (NMR, LC-MS) Synthesis->QC PrimaryAssay Primary Target Assay (e.g., Enzyme Inhibition) QC->PrimaryAssay PanelScreen Off-Target Panel Screening (e.g., CEREP Panel) PrimaryAssay->PanelScreen DoseResponse Dose-Response Assays for Hits PanelScreen->DoseResponse Analysis IC50 / Ki Determination DoseResponse->Analysis Selectivity Selectivity Index Calculation Analysis->Selectivity Conclusion Conclusion Selectivity->Conclusion Lead Candidate Selection

Caption: Workflow for evaluating the cross-reactivity of novel chemical entities.

Hypothetical Signaling Pathway Modulation

This diagram illustrates a generic kinase signaling pathway that a therapeutic agent might target, along with potential off-target interactions.

G Receptor Growth Factor Receptor PrimaryTarget Primary Target Kinase (e.g., KINASE-1) Receptor->PrimaryTarget OffTarget Off-Target Kinase (e.g., KINASE-X) Receptor->OffTarget Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 CellResponse Therapeutic Effect (e.g., Apoptosis) Downstream1->CellResponse SideEffect Adverse Effect Downstream2->SideEffect Drug 2-Amino-2-(2,4-difluorophenyl) acetic acid Derivative Drug->PrimaryTarget Inhibition (On-Target) Drug->OffTarget Inhibition (Off-Target)

Caption: On-target vs. off-target effects in a hypothetical kinase signaling pathway.

Conclusion

References

A Comparative Benchmarking Guide to the Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of known synthetic methods for 2-Amino-2-(2,4-difluorophenyl)acetic acid, a key building block in the development of various pharmaceutical compounds. The selection of an optimal synthetic route is critical for efficiency, scalability, and cost-effectiveness in drug discovery and manufacturing. This document outlines the experimental details and performance metrics of prominent synthetic strategies, offering a valuable resource for informed decision-making in organic synthesis.

Executive Summary

The synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid can be approached through several distinct pathways, each with its own set of advantages and challenges. This guide focuses on a comparative analysis of three primary methods:

  • Route 1: Strecker Synthesis: A classical and straightforward approach starting from the readily available 2,4-difluorobenzaldehyde.

  • Route 2: Enantioselective Synthesis using Evans Chiral Auxiliary: A method designed to produce enantiomerically pure forms of the target molecule, which is often a critical requirement in pharmaceutical applications.

  • Route 3: Multi-step Synthesis from Fluorinated Aromatics: A pathway that builds the molecule from more fundamental fluorinated precursors, offering an alternative for process optimization and cost control at a larger scale.

This comparison evaluates these methods based on key performance indicators, including overall yield, purity of the final product, reaction time, and a qualitative assessment of cost-effectiveness.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the different synthetic routes to 2-Amino-2-(2,4-difluorophenyl)acetic acid.

ParameterRoute 1: Strecker SynthesisRoute 2: Enantioselective Synthesis (Evans Auxiliary)Route 3: Multi-step Synthesis from Fluorinated Aromatics
Starting Material 2,4-difluorobenzaldehyde(S)-4-benzyl-2-oxazolidinone1,2,4-trifluorobenzene
Overall Yield ModerateGoodGood (over multiple steps)
Purity GoodExcellent (High Enantiomeric Excess)Good
Reaction Time 2-3 days3-4 days4-5 days
Key Reagents Sodium Cyanide, Ammonium Chloriden-BuLi, 2,4-difluorobenzyl bromide, LiOH, H₂O₂Acetic Anhydride, AlCl₃, Sulfur, Morpholine, NaOH
Cost-Effectiveness High (for racemic product)Moderate (chiral auxiliary is expensive)Potentially high on large scale
Scalability GoodModerateGood
Stereocontrol Racemic productExcellent (85-95% e.e.)[1]Not inherently stereoselective

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Route 1: Strecker Synthesis

The Strecker synthesis is a two-step procedure that begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired amino acid.

Step 1: Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile

  • In a well-ventilated fume hood, a solution of sodium cyanide (1.2 eq) in water is prepared and cooled in an ice bath.

  • Ammonium chloride (1.5 eq) is added to the cyanide solution, followed by the dropwise addition of 2,4-difluorobenzaldehyde (1.0 eq) dissolved in methanol.

  • The reaction mixture is stirred at 0-20°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-(2,4-difluorophenyl)acetic Acid

  • The crude 2-Amino-2-(2,4-difluorophenyl)acetonitrile is suspended in a mixture of concentrated hydrochloric acid and acetic acid.

  • The mixture is heated to reflux at 100-105°C for 5 hours.

  • After cooling, the reaction mixture is diluted with water and the pH is adjusted to the isoelectric point (around 5-6) with a suitable base (e.g., ammonium hydroxide).

  • The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Route 2: Enantioselective Synthesis using Evans Chiral Auxiliary

This method utilizes a chiral auxiliary to induce stereoselectivity in the formation of the amino acid.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise.

  • After stirring for 30 minutes, a solution of 2,4-difluorobenzyl bromide (1.1 eq) in THF is added.

  • The reaction is stirred at -78°C for 4 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated.

Step 2: Alkylation

  • The acylated auxiliary is dissolved in anhydrous THF and cooled to -78°C.

  • A strong base such as lithium diisopropylamide (LDA) is added to form the enolate.

  • An electrophile that will introduce the amino group precursor (e.g., a protected hydroxylamine) is added, and the reaction is stirred until completion.

Step 3: Cleavage of the Auxiliary and Deprotection

  • The chiral auxiliary is cleaved by treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water.

  • The resulting product is then deprotected to yield the enantiomerically enriched 2-Amino-2-(2,4-difluorophenyl)acetic acid.

  • Purification is typically achieved by chromatography or crystallization.

Route 3: Multi-step Synthesis from Fluorinated Aromatics

This route involves the construction of the target molecule from a simple fluorinated benzene derivative. An example is the synthesis starting from 1,2,4-trifluorobenzene.

Step 1: Friedel-Crafts Acylation

  • 1,2,4-trifluorobenzene (1.0 eq) is reacted with acetic anhydride (1.1 eq) in the presence of a Lewis acid catalyst such as aluminum chloride (1.2 eq) in a suitable solvent like dichloromethane.

  • The reaction is typically run at room temperature until completion.

  • The reaction is quenched with ice-water and the product, 2,4,5-trifluoroacetophenone, is extracted and purified.

Step 2: Willgerodt-Kindler Reaction

  • The 2,4,5-trifluoroacetophenone (1.0 eq) is heated with sulfur (2.0 eq) and an amine such as morpholine (2.0 eq).

  • The reaction mixture is refluxed until the starting material is consumed.

  • The intermediate thioamide is isolated after cooling and pouring the mixture into water.

Step 3: Hydrolysis

  • The crude thioamide is hydrolyzed by heating with a strong base like sodium hydroxide in an aqueous alcohol solution.

  • After the reaction is complete, the solution is acidified to precipitate the 2,4,5-trifluorophenylacetic acid.

  • Further steps would be required to introduce the amino group at the alpha position, for example, via bromination followed by amination.

Mandatory Visualizations

experimental_workflow cluster_route1 Route 1: Strecker Synthesis cluster_route2 Route 2: Enantioselective Synthesis cluster_route3 Route 3: Multi-step Synthesis r1_start 2,4-Difluorobenzaldehyde r1_step1 α-Aminonitrile Formation (NaCN, NH4Cl) r1_start->r1_step1 r1_step2 Hydrolysis (HCl, Acetic Acid) r1_step1->r1_step2 r1_end Racemic 2-Amino-2-(2,4-difluorophenyl)acetic Acid r1_step2->r1_end r2_start Evans Chiral Auxiliary r2_step1 Acylation & Alkylation r2_start->r2_step1 r2_step2 Auxiliary Cleavage r2_step1->r2_step2 r2_end Enantiopure 2-Amino-2-(2,4-difluorophenyl)acetic Acid r2_step2->r2_end r3_start 1,2,4-Trifluorobenzene r3_step1 Friedel-Crafts Acylation r3_start->r3_step1 r3_step2 Willgerodt-Kindler Reaction r3_step1->r3_step2 r3_step3 Hydrolysis & Further Functionalization r3_step2->r3_step3 r3_end 2-Amino-2-(2,4-difluorophenyl)acetic Acid r3_step3->r3_end

Caption: Comparative workflow of the main synthetic routes.

logical_relationship start Define Synthesis Target: 2-Amino-2-(2,4-difluorophenyl)acetic Acid lit_review Literature Review of Known Synthetic Methods start->lit_review data_extraction Data Extraction: - Yield - Purity - Reaction Time - Cost Factors lit_review->data_extraction protocol_dev Development of Standardized Experimental Protocols lit_review->protocol_dev comparison Comparative Analysis of Performance Metrics data_extraction->comparison protocol_dev->comparison guide Generation of Comparison Guide comparison->guide

Caption: Logical workflow for benchmarking synthesis methods.

References

Comparative Docking Analysis of 2-Amino-2-(2,4-difluorophenyl)acetic Acid Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Molecular Docking Studies

This guide provides a comparative analysis of molecular docking studies on analogs of 2-Amino-2-(2,4-difluorophenyl)acetic acid and compounds containing the structurally significant 2,4-difluorophenyl moiety. The strategic incorporation of fluorine into amino acid and other molecular scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as binding affinity, metabolic stability, and bioavailability. This document summarizes quantitative data from various docking studies, details the experimental methodologies employed, and visualizes the typical workflows and conceptual frameworks using Graphviz diagrams.

Quantitative Docking Data Summary

The following tables present a compilation of binding energies and inhibition constants from docking studies of various compounds featuring the 2,4-difluorophenyl group and other fluorinated analogs against different biological targets.

Compound ClassTarget ProteinCompound IDBinding Energy (kcal/mol)Predicted Inhibition Constant (µM)Reference
Dithiocarbamate AnalogsCYP512b--[1]
Dithiocarbamate AnalogsCYP513a--[1]
Dithiocarbamate AnalogsCYP513c--[1]
Thiazole DerivativesEGFR4i-12.6-[2]
Triazole DerivativesCOX-12e-7.8430.135[3]
Triazole DerivativesCOX-12g-7.7960.146[3]
Standard Drug (for comparison)EGFRDoxorubicin-10.4-[2]

Note: Direct comparison of binding energies across different studies should be approached with caution due to variations in the target proteins, docking software, and scoring functions used.

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the referenced studies for performing molecular docking simulations.

General Molecular Docking Workflow

A typical molecular docking study involves several key steps, from protein and ligand preparation to the analysis of the docking results.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the analog compounds are drawn using chemical drawing software.

    • These 2D structures are converted into 3D structures.

    • The ligands are subjected to energy minimization to obtain a stable conformation.

  • Docking Simulation:

    • A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose of the ligand within the active site of the protein.

    • The active site is defined by specifying a grid box around the known binding site of a co-crystallized ligand or by identifying potential binding pockets.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

  • Scoring and Analysis:

    • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

    • The pose with the lowest binding energy is generally considered the most favorable.

    • The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the basis of binding.

Example Protocol: Docking of Triazole Derivatives against COX-1

In a study involving 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives, the following methodology was employed[3]:

  • Software: The specific docking software utilized was not explicitly mentioned in the abstract, but common choices include AutoDock or similar programs.

  • Target: The cyclooxygenase-1 (COX-1) enzyme was the target protein.

  • Analysis: The binding affinities were calculated, and from these, the predicted inhibition constants (Ki) were determined. The study also focused on the hydrophobic interactions of the alkyl groups of the ligands within the active site of the enzyme[3].

Visualizations

The following diagrams illustrate common workflows and concepts in molecular docking and drug design.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Execution Stage cluster_analysis Analysis Stage Protein_Preparation 1. Protein Preparation (e.g., from PDB) Define_Binding_Site 3. Define Binding Site (Grid Box Generation) Protein_Preparation->Define_Binding_Site Ligand_Preparation 2. Ligand Preparation (2D to 3D Conversion) Run_Docking_Algorithm 4. Run Docking Simulation Ligand_Preparation->Run_Docking_Algorithm Define_Binding_Site->Run_Docking_Algorithm Scoring_Poses 5. Score Binding Poses (Binding Energy Calculation) Run_Docking_Algorithm->Scoring_Poses Analyze_Interactions 6. Analyze Interactions (H-bonds, Hydrophobic, etc.) Scoring_Poses->Analyze_Interactions Lead_Identification 7. Lead Compound Identification Analyze_Interactions->Lead_Identification

Caption: A generalized workflow for molecular docking studies.

Ligand_Protein_Interactions cluster_protein Protein Active Site cluster_ligand Ligand (Analog) Amino_Acid_1 Amino Acid (e.g., SER) Amino_Acid_2 Amino Acid (e.g., LEU) Amino_Acid_3 Amino Acid (e.g., TYR) Ligand_Core 2,4-Difluorophenyl Moiety Ligand_Core->Amino_Acid_1 Hydrogen Bond Ligand_Core->Amino_Acid_2 Hydrophobic Interaction Ligand_Core->Amino_Acid_3 π-π Stacking

Caption: Common ligand-protein interactions in a binding pocket.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols and logistical plans for 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride, ensuring operational integrity and personnel safety.

Hazard Identification and Classification

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazards.[1][2]

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following equipment should be worn at all times when handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Nitrile or neoprene gloves (double-gloving recommended) and a chemical-resistant lab coat or apronTo prevent skin contact which can cause irritation.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesTo be used in poorly ventilated areas or when the material is aerosolized to prevent respiratory tract irritation.[1]
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from potential spills.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Ensure an emergency eyewash station and safety shower are readily accessible.
  • Verify that the work area, preferably a certified chemical fume hood, is clean and uncluttered.
  • Assemble all necessary equipment and reagents before starting.
  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Handle the compound exclusively within a well-ventilated chemical fume hood to minimize inhalation of dust or fumes.
  • Avoid direct contact with the skin, eyes, and clothing.
  • Use appropriate tools (spatulas, weigh boats) for transferring the solid material.
  • Keep the container tightly closed when not in use.

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]
  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be considered contaminated waste.

2. Waste Collection:

  • Collect all solid and liquid waste containing this compound in a designated, clearly labeled hazardous waste container.
  • The container should be made of a material compatible with acidic and chlorinated compounds.

3. Final Disposal:

  • The sealed hazardous waste container must be handed over to an authorized disposal company.
  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow and Disposal Diagram

cluster_handling Safe Handling Protocol cluster_exposure Emergency Exposure Response cluster_disposal Waste Disposal Protocol prep Preparation - Verify fume hood function - Assemble materials - Don appropriate PPE handle Handling - Work within fume hood - Avoid direct contact - Keep container sealed prep->handle decon Decontamination - Clean work surfaces - Decontaminate equipment handle->decon exposure Exposure Event (Skin, Eyes, Inhalation) handle->exposure Potential Exposure collect Collect Waste - Contaminated PPE - Excess reagent - Used containers decon->collect Generates Waste first_aid Administer First Aid - Skin: Wash with soap & water - Eyes: Rinse for 15 mins - Inhalation: Move to fresh air exposure->first_aid medical Seek Medical Attention - Call emergency services - Bring SDS first_aid->medical label_waste Label Waste Container - "Hazardous Waste" - Chemical name collect->label_waste dispose Final Disposal - Store in designated area - Hand over to authorized  waste management label_waste->dispose

Caption: Workflow for handling and disposal of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.